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Core Science & Biosynthesis

Foundational

The Versatility of 5-Amino-6-chloropyrimidine-4-thiol in Targeted Therapeutics: A Technical Guide to Synthesis and Bicyclic Derivatization

As a Senior Application Scientist overseeing the development of novel kinase inhibitors, I frequently encounter the challenge of selecting the right building blocks for library synthesis. The compound 5-amino-6-chloropyr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the development of novel kinase inhibitors, I frequently encounter the challenge of selecting the right building blocks for library synthesis. The compound 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) stands out as a highly privileged intermediate[1]. Its unique architecture—featuring three adjacent, orthogonally reactive functional groups on a pyrimidine core—makes it an indispensable precursor for synthesizing fused bicyclic systems, particularly purine bioisosteres like thiazolo[5,4-d]pyrimidines[2].

This technical guide explores the physicochemical dynamics of this compound, details field-proven, self-validating synthetic protocols, and maps its downstream applications in modern drug discovery.

Physicochemical Profiling & Structural Dynamics

Understanding the structural behavior of 5-amino-6-chloropyrimidine-4-thiol is critical for predicting its reactivity. In solution, the compound exists in a tautomeric equilibrium with its thione form, 5-amino-6-chloro-1H-pyrimidine-4-thione [3][4]. This tautomerism significantly influences its solubility and nucleophilic profile during downstream condensations.

The strategic placement of the amino (-NH₂) and thiol (-SH) groups at the ortho positions (C5 and C4, respectively) perfectly primes the molecule for cyclization reactions with carbon-1 (C1) electrophiles[5]. Meanwhile, the chloro substituent at C6 remains highly activated for subsequent Nucleophilic Aromatic Substitution (SNAr), providing a crucial handle for late-stage diversification[2].

Quantitative Physicochemical Summary

The following table consolidates the core quantitative and identification metrics for the compound:

PropertyValue
Chemical Name 5-Amino-6-chloropyrimidine-4-thiol
Common Synonyms 5-amino-6-chloro-1H-pyrimidine-4-thione[3]
CAS Registry Number 54851-35-3[1]
Molecular Formula C₄H₄ClN₃S[4]
Molecular Weight 161.61 g/mol [3]
SMILES String C1=NC(=C(C(=N1)S)N)Cl[4]
Lipophilicity (XLogP3) 0.3[3]
Optimal Storage Sealed in dry conditions, 2-8°C[4]

Regioselective Synthesis Workflow

The synthesis of 5-amino-6-chloropyrimidine-4-thiol relies on the regioselective mono-thiolation of 5-amino-4,6-dichloropyrimidine. While the two chlorides in the starting material are chemically equivalent, the reaction can be tightly controlled without cryogenic conditions by leveraging electronic causality.

Synthesis SM 5-amino-4,6-dichloropyrimidine Step1 Nucleophilic Substitution (Na2S, DMSO, 12h, RT) SM->Step1 Intermediate 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) Step1->Intermediate Selective mono-thiolation Step2 Cyclization / Condensation (Triethyl orthoformate, Reflux, 1h) Intermediate->Step2 Product 7-chlorothiazolo[5,4-d]pyrimidine Step2->Product Bicyclic fusion

Chemical synthesis workflow from dichloropyrimidine to the thiazolopyrimidine scaffold.

Protocol 1: Preparation of 5-Amino-6-chloropyrimidine-4-thiol

Objective: High-yield mono-thiolation via controlled SNAr.

  • Solvation: Dissolve 5-amino-4,6-dichloropyrimidine in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO, a polar aprotic solvent, strips the hydration shell from the incoming sulfide anion. This maximizes the nucleophilicity of the sulfide, accelerating the initial substitution[6].

  • Reagent Addition: Add 1.2 equivalents of sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) and stir at room temperature for 12 hours[2][6].

    • Causality: Once the first chloride is displaced, the resulting thiolate group strongly donates electron density into the pyrimidine ring. This electronic enrichment severely deactivates the remaining chloride position, inherently preventing over-reaction (bis-substitution) and ensuring high regioselectivity[2].

  • Precipitation: Dilute the reaction mixture with an equal volume of water and carefully acidify with concentrated HCl to pH ~3-4[6].

    • Causality: Acidification is critical; it protonates the highly soluble sodium thiolate intermediate, converting it into the neutral, water-insoluble 5-amino-6-chloropyrimidine-4-thiol, which readily crashes out of solution[7].

  • Isolation: Collect the brown solid via vacuum filtration, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and dry under vacuum[6][7].

  • Self-Validation (QC): Confirm product formation via LC-MS (Expected m/z: [M+H]⁺ ≈ 162.0).

Downstream Derivatization: Bicyclic Fusion

The true value of 5-amino-6-chloropyrimidine-4-thiol lies in its ability to rapidly generate fused bicyclic pharmacophores. By reacting the compound with orthoesters, we can construct thiazolo[5,4-d]pyrimidines—highly effective purine mimetics used in targeting the ATP-binding hinge region of kinases[5].

Protocol 2: Synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine

Objective: Construction of the thiazolopyrimidine core via C1 condensation.

  • Suspension: Suspend the purified 5-amino-6-chloropyrimidine-4-thiol in an excess of triethyl orthoformate (or triethoxymethane)[2][7].

    • Causality: Triethyl orthoformate serves a dual purpose: it acts as the bulk solvent to maintain a fluid reaction medium and functions as the electrophilic C1 synthon required to bridge the ortho-amino and thiol groups[7].

  • Thermal Cyclization: Heat the mixture to reflux for 1 to 3 hours[5][7].

    • Causality: The elevated temperature provides the thermodynamic driving force necessary for the sequential condensation. It facilitates the elimination of ethanol byproducts, irreversibly shifting the chemical equilibrium toward the cyclized thiazolo[5,4-d]pyrimidine architecture[5].

  • Crystallization: Concentrate the reaction mixture under reduced pressure to approximately 60% of its original volume and cool in a refrigerator[7].

    • Causality: Removing the solvent and ethanol byproduct increases the concentration of the product beyond its solubility limit, inducing selective crystallization of the target compound[7].

  • Isolation: Filter the resulting tan solid and dry under vacuum[7].

  • Self-Validation (QC): Verify cyclization via ¹H NMR (CDCl₃). A successful reaction is validated by the appearance of a distinct downfield singlet (approx. δ 8.97 - 9.22 ppm) corresponding to the new thiazole ring proton[7].

Application in Targeted Therapeutics

Once the 7-chlorothiazolo[5,4-d]pyrimidine core is synthesized, the highly activated C7-chloro position can undergo rapid SNAr reactions with various substituted anilines or aliphatic amines. This modularity allows for the rapid expansion of structure-activity relationship (SAR) libraries.

Derivatives synthesized from this pathway have shown profound efficacy as inhibitors of the Phosphoinositide 3-kinase (PI3K) family—specifically the PI3K-δ isoform implicated in hematological malignancies and inflammatory disorders[5]. Furthermore, structurally related derivatives act as potent JAK3 inhibitors and modulators of caspase-induced apoptosis[2][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivatives Inhibitor->PI3K ATP-competitive inhibition

Mechanism of action for thiazolo[5,4-d]pyrimidine derivatives in the PI3K/AKT signaling pathway.

By serving as the foundational building block for these ATP-competitive hinge binders, 5-amino-6-chloropyrimidine-4-thiol remains a cornerstone reagent in the arsenal of modern medicinal chemistry.

References

  • Source: benchchem.
  • Title: 54851-35-3, 5-amino-6-chloro-1H-pyrimidine-4-thione ...
  • Source: chemscene.
  • Source: google.
  • Source: google.
  • Source: google.
  • Source: google.

Sources

Exploratory

Synthesis and Application of 5-Amino-6-chloropyrimidine-4-thiol: A Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the pyrimidine core serves as a foundational pharmacophore due to its ability to engage in critical hydrogen-bonding interactions within enzymatic active sites. Specifically, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrimidine core serves as a foundational pharmacophore due to its ability to engage in critical hydrogen-bonding interactions within enzymatic active sites. Specifically, 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) has emerged as a highly versatile, privileged intermediate. It is the critical building block for synthesizing biaryl kinase inhibitors, ferroportin antagonists, and thiazolo[5,4-d]pyrimidine-based caspase activators[1],[2],[3].

As a Senior Application Scientist, I have designed this technical guide to move beyond mere synthetic recipes. Here, we dissect the thermodynamic and kinetic causality behind the synthesis of 5-amino-6-chloropyrimidine-4-thiol, ensuring that your laboratory workflows are robust, scalable, and self-validating.

Mechanistic Pathway: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 5-amino-6-chloropyrimidine-4-thiol relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) of 4,6-dichloropyrimidin-5-amine.

The pyrimidine ring is inherently electron-deficient, a property exacerbated by the inductive electron-withdrawing effects of the two chlorine atoms at the C4 and C6 positions. When exposed to a strong nucleophile like the hydrosulfide anion ( SH− ), an attack occurs at the C4 position, forming a transient, negatively charged Meisenheimer complex. The subsequent collapse of this complex ejects the chloride leaving group.

The Principle of Mono-Substitution: A critical self-regulating feature of this reaction is its inherent resistance to over-substitution. Once the first chloride is displaced, the newly introduced thiol/thiolate group donates electron density back into the pyrimidine ring via resonance. This significantly deactivates the remaining C6-chloride position against a second nucleophilic attack, naturally driving the reaction toward high yields of the mono-substituted target[1].

SynthesisWorkflow SM 5-Amino-4,6-dichloropyrimidine (Starting Material) Reaction S_NAr Reaction 75°C, 1 Hour, N2 Atm SM->Reaction Reagent NaSH Hydrate (Nucleophile) Reagent->Reaction Solvent Methanol (Polar Protic Solvent) Solvent->Reaction Intermediate Meisenheimer Complex (Transient) Reaction->Intermediate Nucleophilic Attack Workup Concentration & NaOH Addition (Solubilize as Thiolate) Intermediate->Workup Chloride Elimination Precipitation Acidification (AcOH, pH 5) (Isoelectric Precipitation) Workup->Precipitation pH Adjustment Product 5-Amino-6-chloropyrimidine-4-thiol (Target Scaffold) Precipitation->Product Filtration & Drying

Workflow and S_NAr mechanism for 5-amino-6-chloropyrimidine-4-thiol synthesis.

Self-Validating Experimental Protocol

The following methodology is adapted from optimized protocols in the patent literature for biaryl kinase inhibitor synthesis ()[2]. Every step is engineered to provide immediate physical feedback, validating the success of the chemical transformation.

Step 1: Reaction Setup and Inertion
  • Procedure: Dissolve 250 mg (1.524 mmol) of 4,6-dichloropyrimidin-5-amine in 15 mL of anhydrous methanol. Add 113 mg (1.524 mmol) of sodium hydrosulfide hydrate (NaSH· xH2​O ) under a continuous nitrogen ( N2​ ) atmosphere.

  • Causality & Validation: Methanol acts as a polar protic solvent, stabilizing the charged Meisenheimer transition state via hydrogen bonding. The N2​ blanket is a strict requirement; thiols are highly prone to oxidative dimerization into disulfides in the presence of atmospheric O2​ . Using exactly 1.0 equivalent of NaSH prevents unwanted side reactions.

Step 2: Thermal Activation
  • Procedure: Heat the reaction mixture to 75 °C (reflux) for 1 hour.

  • Causality & Validation: Ambient temperatures yield sluggish kinetics. Elevating the temperature to 75 °C provides the thermodynamic push required to overcome the SN​Ar activation barrier, driving the reaction to completion in just 60 minutes.

Step 3: Alkaline Solubilization (Workup)
  • Procedure: Concentrate the reaction mixture under reduced pressure to strip the methanol. Add 10% aqueous Sodium Hydroxide (NaOH) solution to the residue.

  • Causality & Validation: The product is amphoteric. The strongly basic NaOH deprotonates the newly formed thiol ( pKa​ ~6.5) into a highly water-soluble sodium thiolate salt. If unreacted starting material or non-acidic impurities remain, they will fail to dissolve, allowing them to be filtered out. A clear aqueous solution validates the successful formation of the thiol.

Step 4: Isoelectric Precipitation
  • Procedure: Slowly add Acetic Acid (AcOH) to the aqueous solution until the pH reaches exactly 5.0.

  • Causality & Validation: This is the most critical self-validating step. The pKa​ of the protonated 5-amino group is ~2-3, while the thiol is ~6.5. Adjusting the pH to 5.0 hits the molecule's isoelectric point. At this pH, the compound exists in its neutral/zwitterionic form, completely shedding its hydration sphere. The sudden, heavy precipitation of a solid directly confirms the isolation of the target compound[2].

Step 5: Isolation
  • Procedure: Filter the precipitate, wash with cold deionized water, and dry under high vacuum to yield the pure 5-amino-6-chloropyrimidine-4-thiol.

Quantitative Data: Yield Optimization Matrix

To highlight the importance of the specific conditions chosen above, the following table summarizes how deviations in the protocol impact the overall reaction yield and purity.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality / Observation
Solvent WaterMethanol Methanol improves the solvation of the hydrophobic pyrimidine starting material, maximizing nucleophile collision frequency.
Nucleophile Thiourea (requires hydrolysis)NaSH Hydrate NaSH provides a direct, highly reactive SH− anion, bypassing the need for a secondary basic hydrolysis step.
Atmosphere Ambient AirNitrogen ( N2​ ) N2​ prevents the oxidative dimerization of the thiol product into unwanted, insoluble disulfide byproducts.
Workup pH pH 7.0 (Neutral)pH 5.0 (via AcOH) pH 5 precisely matches the isoelectric point of the amphoteric product, maximizing thermodynamic precipitation yield.
Yield ~45%>85% Optimized kinetics and isolation thermodynamics ensure maximum recovery.

Downstream Applications & Pharmacological Signaling

The true value of 5-amino-6-chloropyrimidine-4-thiol lies in its downstream utility. By reacting the isolated thiol with triethoxymethane, the scaffold undergoes a rapid cyclization to form 7-chlorothiazolo[5,4-d]pyrimidine ()[1].

This fused bicyclic system is a potent pharmacophore used in oncology. It acts as a direct activator of executioner caspases, selectively inducing apoptosis in rapidly proliferating tumor cells by arresting them in the S and M phases of the cell cycle[1]. Furthermore, functionalization of the C6-chloride position via Suzuki-Miyaura cross-coupling enables the synthesis of advanced biaryl kinase inhibitors[2] and ferroportin antagonists for iron metabolism disorders ()[3].

SignalingPathway Thiol 5-Amino-6-chloropyrimidine-4-thiol Cyclization Cyclization (Triethoxymethane) Thiol->Cyclization Thiazolo 7-Chlorothiazolo[5,4-d]pyrimidine (Active Pharmacophore) Cyclization->Thiazolo Target Intracellular Targets (Kinases / Apoptotic Regulators) Thiazolo->Target Binding Caspase Caspase Activation (Executioner Caspases) Target->Caspase Signal Transduction Apoptosis Tumor Cell Apoptosis (S/M Phase Arrest) Caspase->Apoptosis Programmed Cell Death

Downstream cyclization and apoptotic signaling pathway of the synthesized scaffold.

References

  • Title: N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof (WO2008057402A2)
  • Title: Biaryl kinase inhibitors (WO2017059080A1)
  • Title: Ferroportin inhibitors and methods of use (WO2020123850A1)
  • Title: Heterocyclic compounds and uses thereof (WO2013012918A1)

Sources

Foundational

Biological Activity and Synthetic Utility of 5-Amino-6-chloropyrimidine-4-thiol in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Pharmacophore Significance In the landscape of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Significance

In the landscape of modern rational drug design, 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) occupies a critical niche. While it is rarely utilized as a final active pharmaceutical ingredient (API) due to the high reactivity of its free thiol and chloride groups, it is an indispensable, privileged bifunctional building block[1].

The strategic value of this molecule lies in its capacity to undergo rapid, high-yield cyclization into fused bicyclic systems—most notably thiazolo[5,4-d]pyrimidines and purine bioisosteres[2]. By locking the pyrimidine core into a rigid bicyclic framework, medicinal chemists can synthesize libraries of compounds that mimic endogenous purines (like adenine), enabling potent, ATP-competitive inhibition of critical kinase pathways (e.g., PI3K, JAK3, AAK1)[3][4][5], as well as profound immunosuppressive and pro-apoptotic activities[6][7].

Chemical Reactivity and Causality in Experimental Design

The utility of 5-amino-6-chloropyrimidine-4-thiol is driven by three orthogonally reactive functional handles:

  • The C4-Thiol & C5-Amine: Positioned ortho to one another, these electron-rich moieties are perfectly aligned for dehydrative condensation with orthoesters (such as triethyl orthoformate). This allows for the rapid construction of the thiazole ring under relatively mild conditions[6][8].

  • The C6-Chloride: Following cyclization, the C6-chloride (which maps to the C7-chloride of the resulting thiazolo[5,4-d]pyrimidine) remains highly activated. It serves as a prime leaving group for late-stage nucleophilic aromatic substitution ( SN​Ar ) with various anilines, piperazines, or aliphatic amines, allowing researchers to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drug candidates[7].

Standardized Experimental Protocols

To ensure reproducibility, the synthesis and subsequent cyclization of this compound must be treated as a self-validating system. Strict control over stoichiometry, temperature, and pH is required to prevent oxidative dimerization (disulfide formation) and premature hydrolysis.

Protocol A: Controlled Synthesis of 5-Amino-6-chloropyrimidine-4-thiol

Objective: Achieve selective mono-thiolation of 4,6-dichloropyrimidin-5-amine[3]. Causality & Validation: Sodium hydrosulfide (NaSH) is utilized as a mild sulfhydryl source. The differential electrophilicity of the pyrimidine ring allows for mono-substitution, provided the stoichiometry is strictly 1:1.

  • Preparation: Dissolve 4,6-dichloropyrimidin-5-amine (1.0 eq, e.g., 1.52 mmol) in anhydrous methanol (15 mL). Validation: Purge the reaction vessel with inert nitrogen gas for 10 minutes prior to addition to prevent the oxidative coupling of the resulting thiol into a disulfide byproduct.

  • Thiolation: Add sodium hydrosulfide hydrate (1.0 eq, 1.52 mmol) portion-wise at room temperature.

  • Thermal Activation: Elevate the reaction temperature to 75 °C and reflux for 1 hour. Validation: Monitor the reaction via LC-MS or TLC (UV 254 nm) until the complete disappearance of the dichloro starting material is confirmed.

  • Alkaline Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude residue in 10% aqueous NaOH. Rationale: This deprotonates the thiol (forming a highly soluble sodium thiolate salt), effectively partitioning it into the aqueous phase while leaving unreacted organic impurities behind.

  • pH-Controlled Precipitation: Carefully adjust the aqueous layer to exactly pH 5 using glacial acetic acid. Rationale: The pKa of the pyrimidine-thiol is approximately 6.5. Dropping the pH to 5 selectively protonates the thiolate to precipitate the neutral free thiol, while avoiding over-acidification which would protonate the C5-amine and drag the product back into solution.

  • Recovery: Collect the resulting brown solid via vacuum filtration, wash with cold distilled water, and dry in vacuo (Typical Yield: ~83%)[3][8].

Protocol B: Dehydrative Cyclization to 7-Chlorothiazolo[5,4-d]pyrimidine

Objective: Construct the bicyclic pharmacophore core[6][8].

  • Condensation: Suspend 5-amino-6-chloropyrimidine-4-thiol (1.0 eq, e.g., 24.75 mmol) in an excess of triethyl orthoformate (or triethoxymethane). Rationale: The orthoester acts simultaneously as the solvent, the dehydrating agent, and the electrophilic carbon source for the new thiazole ring.

  • Cyclization: Heat the mixture to reflux (approx. 146 °C) for 1 to 4 hours.

  • Crystallization & Validation: Concentrate the reaction mixture to 60% of its original volume under reduced pressure. Transfer to a 4 °C refrigerator for 12 hours to induce crystallization. Collect the solid by filtration. Validation: Confirm the loss of the amine and thiol protons via 1H NMR (absence of broad singlets > 4.0 ppm) and the appearance of the diagnostic thiazole C2-proton[8].

Biological Activity Profiles of Downstream Derivatives

Once the 5-amino-6-chloropyrimidine-4-thiol is cyclized and functionalized, the resulting derivatives exhibit a broad spectrum of potent biological activities.

Targeted Kinase Inhibition

Because the fused thiazolo[5,4-d]pyrimidine scaffold acts as an adenine bioisostere, it effectively docks into the ATP-binding pockets of various kinases. Functionalization at the C7 position has yielded patented inhibitors for PI3K-δ/γ (crucial for modulating inflammatory responses and treating hematologic malignancies)[5], JAK3 (implicated in severe autoimmune diseases)[4], and AAK1 (adaptor-associated kinase 1, a target for neuropathic pain, Parkinson's, and Alzheimer's disease)[3].

Immunology: MLR Suppression

When the C7-chloride is displaced by piperazine derivatives, the resulting 7-N-piperazinylthiazolo[5,4-d]pyrimidines act as powerful immunosuppressive agents. In the mixed lymphocyte reaction (MLR) assay—the gold-standard in vitro model for evaluating organ transplant rejection—these compounds demonstrate profound T-cell suppression, achieving efficacy on par with the clinical standard, Cyclosporin A[7].

Oncology: Apoptosis Induction and Antiproliferative Activity

Derivatives originating from this thiol core, particularly N-aryl-isoxazolopyrimidin-4-amines, have been identified as direct activators of executioner caspases, triggering programmed cell death in neoplastic tissue[6]. Recent structure-activity relationship (SAR) studies highlight their potent antiproliferative efficacy against human gastric cancer cell lines (MGC-803 and HGC-27), while maintaining a wide therapeutic window and low toxicity toward normal gastric epithelial cells (GES-1)[9][10].

Quantitative Data Summary

The following table synthesizes the biological efficacy of key derivatives synthesized from the 5-amino-6-chloropyrimidine-4-thiol core.

Compound Class / DerivativePrimary Biological Target / AssayObserved Activity ( IC50​ / Ki​ )Clinical / Therapeutic Context
7-N-Piperazinylthiazolo[5,4-d]pyrimidines Mixed Lymphocyte Reaction (MLR)< 50 nMOrgan transplant rejection (Equipotent to Cyclosporin A)[7]
Thiazolo[5,4-d]pyrimidine (Compound 7i) MGC-803 (Gastric Cancer Cells)4.64 μMOncology / Antiproliferative (12-fold selectivity over normal cells)[9]
Thiazolo[5,4-d]pyrimidine (Compound 7i) HGC-27 (Gastric Cancer Cells)5.07 μMOncology / Antiproliferative[9]
Biaryl Kinase Inhibitors AAK1 (Adaptor-associated kinase 1)Nanomolar rangeNeuropathic pain, Alzheimer's, Parkinson's[3]
Heterocyclic Amine Cores PI3K-δ/γ10 - 100 μM (ATP competitive)Autoimmune diseases, Tumor growth inhibition[5]

Mechanistic and Workflow Visualizations

SyntheticWorkflow A 4,6-Dichloropyrimidin-5-amine B 5-Amino-6-chloropyrimidine-4-thiol (Key Intermediate) A->B NaSH, MeOH, 75°C (Mono-thiolation) C 7-Chlorothiazolo[5,4-d]pyrimidine (Bicyclic Core) B->C Triethyl orthoformate, Reflux (Dehydrative Cyclization) D 7-N-Piperazinyl Derivatives (Immunosuppressants) C->D Piperazine, S_NAr E Aryl/Alkyl Amines (Kinase Inhibitors) C->E Anilines/Amines, S_NAr

Fig 1: Synthetic diversification of 5-amino-6-chloropyrimidine-4-thiol into bioactive scaffolds.

MOA Drug Thiazolo[5,4-d]pyrimidine Derivatives PI3K PI3K-δ/γ Drug->PI3K ATP-Competitive Inhibition JAK3 JAK3 Drug->JAK3 ATP-Competitive Inhibition Caspase Executioner Caspases Drug->Caspase Activation Proliferation Tumor Cell Proliferation (Inhibited) PI3K->Proliferation Downregulates Akt/mTOR Immune T-Cell Activation / MLR (Suppressed) JAK3->Immune Downregulates STAT Apoptosis Apoptosis (Induced) Caspase->Apoptosis Cleaves cellular targets

Fig 2: Multi-target mechanistic pathways of derivatives originating from the pyrimidine-4-thiol core.

References

  • [1] 5-Amino-6-chloropyrimidine-4-thiol | 54851-35-3 | Benchchem. Benchchem.

  • [6] WO2008057402A2 - N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof. Google Patents.

  • [9] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. NIH.

  • [7] Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. ACS Publications.

  • [10] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing.

  • [2] THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. BSPHS.

  • [3] WO2017059080A1 - Biaryl kinase inhibitors. Google Patents.

  • [8] WO2010014930A2 - Therapeutic agents. Google Patents.

  • [4] AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors. Google Patents.

  • [5] WO2013012918A1 - Heterocyclic compounds and uses thereof. Google Patents.

Sources

Exploratory

5-Amino-6-Chloropyrimidine-4-Thiol: Molecular Characterization, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, polyfunctional building blocks. 5-Amino-6-chloropyrimidine-4-thiol (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, polyfunctional building blocks. 5-Amino-6-chloropyrimidine-4-thiol (also known as 5-amino-6-chloro-1H-pyrimidine-4-thione) is a highly specialized heterocyclic intermediate. Featuring a pyrimidine core decorated with strategically positioned amino, chloro, and thiol moieties, this compound serves as a critical precursor for the synthesis of fused bicyclic systems, most notably thiazolo[5,4-d]pyrimidines. These fused cores are foundational to the development of ATP-competitive biaryl kinase inhibitors, which are actively deployed in oncology to disrupt aberrant signaling pathways such as PI3K/AKT/mTOR and halt tumor-driven angiogenesis.

As a Senior Application Scientist, this guide synthesizes the physicochemical profiling, mechanistic rationale, and field-proven experimental workflows required to successfully utilize 5-amino-6-chloropyrimidine-4-thiol in advanced drug discovery pipelines.

Chemical Identity and Physicochemical Profiling

Understanding the quantitative parameters of 5-amino-6-chloropyrimidine-4-thiol is essential for predicting its reactivity and behavior in downstream synthetic steps. The proximity of the electron-donating amino group (-NH₂) at C5 to the nucleophilic thiol (-SH) at C4 and the electrophilic chlorine (-Cl) at C6 creates a unique electronic push-pull system across the pyrimidine ring[1].

The table below summarizes the core physicochemical and computational data critical for assay development and structural characterization[1],[2].

PropertyValue
Chemical Name 5-Amino-6-chloropyrimidine-4-thiol
Synonyms 5-amino-6-chloro-1H-pyrimidine-4-thione; 5-amino-6-chloropyrimidine-4(1H)-thione
CAS Number 54851-35-3
Molecular Formula C₄H₄ClN₃S
Molecular Weight 161.61 g/mol
Topological Polar Surface Area (TPSA) 51.8 Ų
LogP (Octanol-Water Partition) 1.0009
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 0

Mechanistic Role in Drug Discovery: PI3K and Angiogenesis Inhibition

The primary utility of 5-amino-6-chloropyrimidine-4-thiol lies in its capacity to undergo rapid cyclization into thiazolo[5,4-d]pyrimidines . This bicyclic scaffold acts as a bioisostere for the adenine ring of ATP. By mimicking adenine, derivatives of this compound can competitively bind to the highly conserved ATP-binding pocket of various protein and lipid kinases[3].

A prominent application is the targeted inhibition of Phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) [3]. In malignant cells, hyperactivation of receptor tyrosine kinases (RTKs) leads to unregulated PI3K activity, which phosphorylates PIP2 to PIP3. PIP3 subsequently recruits and activates AKT, triggering the mTOR cascade that drives cell survival, proliferation, and tumor angiogenesis[3]. Thiazolo-pyrimidine inhibitors derived from 54851-35-3 competitively block PI3K, effectively severing this signaling cascade at its root.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis Promotes Inhibitor Thiazolo-pyrimidine Inhibitor Inhibitor->PI3K ATP-Competitive Block

Fig 1. PI3K/AKT/mTOR signaling pathway and its inhibition by thiazolo-pyrimidine derivatives.

Experimental Methodologies: Synthesis & Cyclization Workflows

To ensure high reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the chemical causality and self-validating analytical checks required at each stage.

Synthesis of 5-Amino-6-chloropyrimidine-4-thiol

Causality & Rationale: The synthesis begins with 4,6-dichloropyrimidin-5-amine. The pyrimidine ring is highly electron-deficient, making the chlorines at C4 and C6 excellent leaving groups for nucleophilic aromatic substitution (S_NAr). However, the amino group at C5 donates electron density via resonance, slightly deactivating the ring. By using exactly one equivalent of sodium hydrosulfide (NaSH), the nucleophile selectively attacks only one of the equivalent electrophilic carbon centers, yielding the mono-substituted thiol rather than a di-thiol byproduct[4].

Step-by-Step Protocol:

  • Initiation: Dissolve 4,6-dichloropyrimidin-5-amine (e.g., 250 mg, 1.52 mmol) in 15 mL of anhydrous methanol under a continuous nitrogen atmosphere to prevent oxidative disulfide formation[4].

  • Nucleophilic Addition: Add 1.0 molar equivalent of sodium hydrosulfide hydrate (NaSH·xH₂O) (113 mg, 1.52 mmol) to the solution[4].

  • Thermal Activation: Heat the reaction mixture to 75 °C and maintain at reflux for 1 to 4 hours. Monitor completion via TLC[4],[5].

  • Workup & pH Modulation (Critical Step): Concentrate the mixture under reduced pressure to remove methanol. Add 10% aqueous sodium hydroxide to solubilize the crude mixture. Carefully adjust the pH to exactly 5 using acetic acid[4]. Why pH 5? The thiol group is weakly acidic. Lowering the pH ensures the thiolate anion is fully protonated to the neutral thiol, drastically reducing its aqueous solubility and driving high-purity precipitation[4].

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 5-amino-6-chloropyrimidine-4-thiol (Typical yield: >90%)[5].

Self-Validation System: Analyze the isolated product via LC-MS. A successful synthesis is confirmed by a mass-to-charge ratio (m/z) of [M+H]⁺ = 162.0 . Furthermore, the presence of a characteristic 3:1 isotopic peak ratio at 162/164 confirms the retention of exactly one chlorine atom, validating selective mono-substitution.

Downstream Cyclization to the Thiazolo[5,4-d]pyrimidine Core

Causality & Rationale: To convert the monocyclic pyrimidine into a bicyclic kinase inhibitor core, a one-carbon insertion is required to bridge the C5-amine and C4-thiol. Triethoxymethane (triethyl orthoformate) acts as a highly efficient electrophilic carbon source. Under thermal conditions, it condenses with both heteroatoms, eliminating ethanol and forming the fused thiazole ring[3],[6].

Step-by-Step Protocol:

  • Suspension: Suspend 5-amino-6-chloropyrimidine-4-thiol (e.g., 14.0 g, 86.9 mmol) in a vast excess of triethoxymethane (180 mL), which serves as both the reagent and the solvent[3].

  • Condensation: Stir the mixture at reflux for 3 hours[3]. The heat drives the sequential nucleophilic attacks and the elimination of the ethanol byproduct.

  • Concentration: Allow the reaction to cool to room temperature, then concentrate in vacuo to remove unreacted triethoxymethane[3].

  • Purification: Purify the dark residue via flash column chromatography on silica gel, utilizing a gradient of 5-10% ethyl acetate in petroleum ether[3].

Self-Validation System: Analyze via ¹H NMR (CDCl₃ or DMSO-d₆). The successful formation of the thiazole ring is definitively confirmed by the appearance of a new, highly deshielded singlet integrating to 1H (typically around 9.0–9.1 ppm), corresponding to the isolated C2 proton of the newly formed thiazolo[5,4-d]pyrimidine system[6].

Synthesis_Workflow Step1 4,6-Dichloropyrimidin-5-amine (Starting Material) Step2 Nucleophilic Substitution (NaSH, MeOH, 75°C, 1-4h) Step1->Step2 Step3 5-Amino-6-chloropyrimidine-4-thiol (Intermediate, MW: 161.61) Step2->Step3 Yield > 90% Step4 Cyclization (Triethoxymethane, Reflux, 3h) Step3->Step4 Step5 7-Chloro-thiazolo[5,4-d]pyrimidine (Kinase Inhibitor Core) Step4->Step5 Flash Chromatography

Fig 2. Step-by-step synthesis workflow from 4,6-dichloropyrimidin-5-amine to the bicyclic core.

Conclusion

5-Amino-6-chloropyrimidine-4-thiol (C₄H₄ClN₃S, MW: 161.61) is far more than a simple structural intermediate; it is a chemically programmable hub. By leveraging the differential reactivity of its functional groups, medicinal chemists can reliably synthesize bicyclic thiazolo-pyrimidine scaffolds. These scaffolds form the structural basis for next-generation ATP-competitive kinase inhibitors, proving indispensable in the ongoing development of targeted anti-angiogenic and anti-neoplastic therapies.

References

  • Benchchem. "5-Amino-6-chloropyrimidine-4-thiol | 54851-35-3". Benchchem.
  • ChemScene. "54851-35-3 | 5-Amino-6-chloropyrimidine-4-thiol". ChemScene.
  • World Intellectual Property Organization. "WO2017059080A1 - Biaryl kinase inhibitors". Google Patents.
  • World Intellectual Property Organization. "WO2013012918A1 - Heterocyclic compounds and uses thereof". Google Patents.
  • ChemicalBook. "5-amino-6-chloro-1H-pyrimidine-4-thione synthesis". ChemicalBook.
  • World Intellectual Property Organization. "WO2008057402A2 - N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof". Google Patents.

Sources

Foundational

Unlocking the Scaffold: Synthesis and Therapeutic Potential of 5-Amino-6-chloropyrimidine-4-thiol Derivatives

Executive Summary In modern medicinal chemistry, pyrimidines serve as privileged scaffolds due to their profound biological relevance and structural mimicry of endogenous purines. Among these, 5-amino-6-chloropyrimidine-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrimidines serve as privileged scaffolds due to their profound biological relevance and structural mimicry of endogenous purines. Among these, 5-amino-6-chloropyrimidine-4-thiol stands out as a highly versatile, orthogonally reactive building block. This whitepaper provides an in-depth technical guide on the synthesis, derivatization, and pharmacological applications of this compound. By analyzing the causality behind specific experimental conditions, we establish self-validating protocols that empower researchers to synthesize complex fused heterocycles—such as thiazolo[5,4-d]pyrimidines—and targeted therapeutics including kinase inhibitors, caspase activators, and ferroportin inhibitors.

Structural Causality and Orthogonal Reactivity

The strategic value of 5-amino-6-chloropyrimidine-4-thiol lies in the distinct electronic and steric profiles of its three contiguous functional groups:

  • C4-Thiol (Mercapto group): Highly polarizable and strongly nucleophilic. Under mildly basic conditions, it easily forms a thiolate anion, making it the primary site for chemoselective alkylation or intramolecular cyclization[1].

  • C5-Amino: A primary amine that, while less nucleophilic than the adjacent thiolate, is perfectly positioned for synergistic ring-closure reactions (e.g., forming 5-membered thiazole rings) when exposed to bridging electrophiles like orthoesters[2].

  • C6-Chloro: An electrophilic center activated by the electron-withdrawing nature of the pyrimidine ring. Crucially, this chlorine atom is retained during early-stage cyclizations, serving as a functional handle for late-stage diversification via regioselective Nucleophilic Aromatic Substitution (SNAr) with various anilines or aliphatic amines[3].

Primary Synthesis Protocol: A Self-Validating Workflow

The synthesis of 5-amino-6-chloropyrimidine-4-thiol from 4,6-dichloropyrimidin-5-amine relies on a regioselective mono-thiolation. This protocol is designed as a self-validating system: the success of the reaction is visually and physically confirmed by the pH-dependent precipitation of the product.

Step-by-Step Methodology
  • Preparation: Dissolve 4,6-dichloropyrimidin-5-amine (1.52 mmol) in anhydrous methanol (15 mL)[3].

  • Nucleophilic Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 1.52 mmol) to the solution under a strict nitrogen atmosphere to prevent oxidative disulfide formation[3].

  • Thermal Activation: Heat the reaction mixture to 75 °C and maintain for 1 hour[3].

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Resuspend the residue in a 10% aqueous sodium hydroxide (NaOH) solution[3].

  • Precipitation: Slowly add acetic acid until the solution reaches exactly pH 5[3]. Filter the resulting precipitate, wash with cold water, and dry in vacuo to yield pure 5-amino-6-chloropyrimidine-4-thiol.

Causality Behind the Choices
  • Reagent Selection (NaSH vs. Na₂S): NaSH is a milder nucleophile than sodium sulfide. Using exactly one equivalent of NaSH ensures mono-substitution at the C4 position, preventing the formation of the unwanted 4,6-dithiol byproduct[3].

  • Solvent (Methanol): Methanol provides excellent solubility for both the organic precursor and the inorganic NaSH salt, facilitating a homogeneous environment that accelerates the SNAr process[3].

  • Self-Validating Isolation (pH 5): In the 10% NaOH solution, the product exists as a highly soluble sodium thiolate salt. The thiol group has a pKₐ of approximately 6. By adjusting the pH to precisely 5 using acetic acid, the thiolate is protonated. The neutral thiol is insoluble in water and crashes out of solution[4]. If a clean precipitate forms at pH 5, it validates that the regioselective thiolation was successful without over-reaction.

Synthesis A 4,6-Dichloropyrimidin- 5-amine B 5-Amino-6-chloro- pyrimidine-4-thiol A->B NaSH, MeOH 75°C, 1h C 7-Chlorothiazolo [5,4-d]pyrimidine B->C Triethoxymethane Reflux, 3h D Late-Stage SNAr Derivatives C->D Amines/Anilines Base, Heat

Synthetic workflow from 4,6-dichloropyrimidin-5-amine to thiazolo[5,4-d]pyrimidines.

Derivative Pathways: The Thiazolo[5,4-d]pyrimidine Core

One of the most critical applications of 5-amino-6-chloropyrimidine-4-thiol is its conversion into fused bicyclic systems, specifically 7-chlorothiazolo[5,4-d]pyrimidines. These structures are integral to the development of oncology drugs[2].

Step-by-Step Methodology
  • Reaction Setup: Suspend 5-amino-6-chloropyrimidine-4-thiol (1.0 mmol) in neat triethoxymethane (triethyl orthoformate, 10 mL)[2].

  • Cyclization: Stir the mixture at reflux (approx. 146 °C) for 3 to 4 hours[5].

  • Purification: Allow the mixture to cool to room temperature, then concentrate in vacuo to remove excess orthoester and ethanol byproducts[5]. Purify the residue via flash column chromatography on silica gel to afford 7-chlorothiazolo[5,4-d]pyrimidine[5].

Causality Behind the Choices
  • Neat Triethoxymethane: Using the orthoester as both the solvent and the C1-donor drives the reaction forward via mass action[5].

  • Thermodynamic Sink: The mechanism involves the initial condensation of the C5-primary amine with the orthoester to form an imidate intermediate. The highly nucleophilic C4-thiol then attacks this intermediate intramolecularly. The high reflux temperature provides the activation energy necessary to expel ethanol, closing the ring to form the thermodynamically stable, aromatic thiazole system[2].

Therapeutic Applications & Pharmacological Pathways

Derivatives of 5-amino-6-chloropyrimidine-4-thiol have demonstrated profound efficacy across multiple therapeutic areas:

  • Caspase Activators and Apoptosis Inducers: Thiazolo[5,4-d]pyrimidine derivatives synthesized from this scaffold act as potent activators of caspases[2]. By triggering programmed cell death (apoptosis), these compounds serve as highly effective anti-cancer agents, particularly against tumor cells that have evaded normal apoptotic signaling[2].

  • Biaryl Kinase Inhibitors: The retained C6-chlorine atom allows for late-stage cross-coupling or SNAr reactions to attach complex biaryl systems. These derivatives function as targeted protein kinase inhibitors, disrupting the signal transduction pathways that drive malignant cellular proliferation[3].

  • Ferroportin Inhibitors: In the treatment of iron overload diseases, the C4-thiol is chemoselectively alkylated (e.g., using benzyl N-(3-chloro-3-oxopropyl)carbamate in NMP at room temperature) to generate thioether-linked pyrimidines[6]. These compounds inhibit ferroportin, modulating iron efflux and restoring systemic iron homeostasis[6].

MOA Drug Thiazolo[5,4-d]pyrimidine Derivative Target Procaspase-3 / 7 (Inactive) Drug->Target Allosteric Binding / Activation Active Caspase-3 / 7 (Active) Target->Active Cleavage Apoptosis Cellular Apoptosis (Cancer Cell Death) Active->Apoptosis Substrate Degradation

Pharmacological pathway of thiazolo[5,4-d]pyrimidine derivatives inducing apoptosis.

Quantitative Data Summary

The table below consolidates the optimized reaction parameters and expected yields for the key synthetic transformations discussed in this guide.

Starting MaterialReagent / ElectrophileSolventConditionsTarget Derivative / IntermediateExpected Yield
4,6-Dichloropyrimidin-5-amine NaSH hydrate (1.0 eq)Methanol75 °C, 1 h5-Amino-6-chloropyrimidine-4-thiol~85–90%
5-Amino-6-chloropyrimidine-4-thiol Triethoxymethane (Excess)NeatReflux, 3–4 h7-Chlorothiazolo[5,4-d]pyrimidine35–50%
5-Amino-6-chloropyrimidine-4-thiol Benzyl N-(3-chloro-3-oxopropyl)carbamateNMPRT, 2 hThioester-linked pyrimidine>90%

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-amino-6-chloropyrimidine-4-thiol in Medicinal Chemistry

Introduction: The Strategic Value of a Multifunctional Scaffold In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with therapeutic potential is relentless. Heterocyclic compounds, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with therapeutic potential is relentless. Heterocyclic compounds, particularly those belonging to the pyrimidine family, form the backbone of a significant portion of clinically approved drugs. Their prevalence is a testament to their remarkable ability to engage with a multitude of biological targets through diverse non-covalent interactions. Within this esteemed class of molecules, 5-amino-6-chloropyrimidine-4-thiol emerges as a highly versatile and strategically valuable building block for the medicinal chemist.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 5-amino-6-chloropyrimidine-4-thiol. We will delve into detailed, field-proven protocols for its preparation and derivatization, underpinned by a rationale that bridges theoretical concepts with practical laboratory considerations. The applications discussed herein will focus on its utility as a precursor for potent kinase inhibitors and other biologically active compounds, offering researchers a comprehensive resource to leverage this scaffold in their drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

5-amino-6-chloropyrimidine-4-thiol is a trifunctionalized pyrimidine ring, presenting medicinal chemists with a unique combination of reactive sites: a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a versatile thiol group. The strategic placement of these functionalities allows for a high degree of control over subsequent chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

PropertyValueSource
Molecular FormulaC₄H₄ClN₃SChemScene[1]
Molecular Weight161.61 g/mol ChemScene[1]
AppearanceOff-white to yellow solid (predicted)-
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO)-

The reactivity of the scaffold is governed by the electronic nature of the pyrimidine ring and its substituents. The two ring nitrogens act as electron-withdrawing groups, rendering the chlorinated carbon atom susceptible to nucleophilic aromatic substitution (SNAr). The amino group, being electron-donating, can modulate the reactivity of the adjacent chloro- and thiol- bearing carbons. The thiol group can exist in tautomeric equilibrium with its thione form and is a potent nucleophile, readily undergoing S-alkylation, S-acylation, and oxidation reactions. This trifecta of reactivity allows for a stepwise and regioselective functionalization strategy, a key advantage in the construction of complex drug-like molecules.

Synthesis of 5-amino-6-chloropyrimidine-4-thiol: A Two-Step Protocol

The synthesis of 5-amino-6-chloropyrimidine-4-thiol is most effectively achieved through a two-step sequence starting from the commercially available 4,6-dichloro-5-nitropyrimidine. This approach provides a reliable and scalable route to the target compound.

Step 1: Reduction of 4,6-dichloro-5-nitropyrimidine to 5-amino-4,6-dichloropyrimidine

The initial step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

Protocol:

  • Reaction Setup: In a Parr hydrogenation vessel, add 4,6-dichloro-5-nitropyrimidine (1.0 eq) and ethyl acetate as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas three times. Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-4,6-dichloropyrimidine as a solid, which can be used in the next step without further purification if of sufficient purity.

Causality of Experimental Choices:

  • Catalyst: 10% Pd/C is a robust and efficient catalyst for the reduction of aromatic nitro groups.[2]

  • Solvent: Ethyl acetate is a good solvent for the starting material and product, and it is relatively easy to remove.

  • Safety: The use of a Parr apparatus and proper handling of hydrogen gas and the pyrophoric catalyst are crucial for safety.

Step 2: Selective Monosubstitution with a Thiol Nucleophile

The second step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms with a thiol group. The presence of the electron-donating amino group can influence the regioselectivity of this reaction. However, due to the symmetrical nature of the starting material, monosubstitution will yield a single product. Sodium hydrosulfide (NaSH) is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Nucleophile Addition: Add sodium hydrosulfide (NaSH) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the thiol product. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-amino-6-chloropyrimidine-4-thiol.

Causality of Experimental Choices:

  • Nucleophile: NaSH is a readily available and potent source of the hydrosulfide anion (HS⁻), which is a strong nucleophile for SNAr reactions on electron-deficient aromatic rings.

  • Solvent: DMF or ethanol are suitable solvents that can dissolve the reactants and facilitate the nucleophilic substitution.

  • Stoichiometry: Using a slight excess of NaSH can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of disubstitution.

  • Work-up: Acidification is necessary to protonate the thiolate intermediate and precipitate the neutral thiol product.

Synthesis_Workflow start 4,6-dichloro-5-nitropyrimidine step1_reagents H₂, 10% Pd/C Ethyl Acetate, RT start->step1_reagents intermediate 5-amino-4,6-dichloropyrimidine step1_reagents->intermediate step2_reagents NaSH DMF or Ethanol, 50-70°C intermediate->step2_reagents product 5-amino-6-chloropyrimidine-4-thiol step2_reagents->product

Caption: Synthetic workflow for 5-amino-6-chloropyrimidine-4-thiol.

Medicinal Chemistry Applications: A Gateway to Bioactive Molecules

The trifunctional nature of 5-amino-6-chloropyrimidine-4-thiol makes it an exceptionally valuable scaffold for the synthesis of a wide array of bioactive molecules. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.

Application 1: Synthesis of Thieno[3,2-d]pyrimidines as Kinase Inhibitors

One of the most powerful applications of 5-amino-6-chloropyrimidine-4-thiol is its use as a precursor for the synthesis of the thieno[3,2-d]pyrimidine scaffold. This fused heterocyclic system is a well-established pharmacophore in the design of kinase inhibitors due to its structural resemblance to the purine core of ATP.[3]

Protocol for Thieno[3,2-d]pyrimidine Synthesis:

  • S-Alkylation: React 5-amino-6-chloropyrimidine-4-thiol (1.0 eq) with an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate) (1.0 eq) in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone or DMF. This reaction proceeds via S-alkylation of the thiol group.

  • Intramolecular Cyclization: Heat the resulting S-alkylated intermediate to induce an intramolecular cyclization. This Thorpe-Ziegler type reaction leads to the formation of the thiophene ring fused to the pyrimidine core.

  • Aromatization/Further Functionalization: Depending on the nature of the α-halo reagent used, the cyclized product may undergo spontaneous aromatization or require an additional oxidation step. The resulting thieno[3,2-d]pyrimidine can be further functionalized at the remaining reactive sites.

Thienopyrimidine_Synthesis start 5-amino-6-chloropyrimidine-4-thiol reagent1 α-halo ketone/ester Base (e.g., K₂CO₃) start->reagent1 intermediate1 S-alkylated intermediate reagent1->intermediate1 reagent2 Heat intermediate1->reagent2 product Substituted Thieno[3,2-d]pyrimidine reagent2->product

Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidines.

Rationale for Kinase Inhibition:

The aminopyrimidine portion of the thieno[3,2-d]pyrimidine scaffold can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition.[3][4] The substituents on the thiophene ring and the pyrimidine core can be tailored to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity for a particular kinase target. Thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against a range of kinases, including those involved in cancer cell proliferation and survival.[1][3]

Application 2: Derivatization for Anticancer and Antimicrobial Agents

The reactive sites of 5-amino-6-chloropyrimidine-4-thiol can be systematically functionalized to generate libraries of compounds for screening against various cancer cell lines and microbial strains.

  • N-Functionalization of the Amino Group: The 5-amino group can be acylated, sulfonylated, or reacted with aldehydes and ketones to form Schiff bases, introducing a wide range of substituents.

  • S-Functionalization of the Thiol Group: The thiol group can be alkylated with various alkyl halides or undergo Michael addition with α,β-unsaturated carbonyl compounds.

  • C-Functionalization via Nucleophilic Substitution: The 6-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, further expanding the chemical diversity of the resulting compounds.

Example Biological Activities of Related Thiopyrimidines:

Compound ClassBiological ActivityReference
Substituted 2-thiopyrimidine-4-onesAntimicrobial and anticancer activity[5]
Thieno[3,2-d]pyrimidine derivativesAntiproliferative activity against cancer cell lines[1][3]
Halogenated thieno[3,2-d]pyrimidinesAntifungal activity[3]

Characterization of 5-amino-6-chloropyrimidine-4-thiol

Thorough characterization of the synthesized 5-amino-6-chloropyrimidine-4-thiol is essential to confirm its identity and purity before its use in subsequent reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amino protons and the pyrimidine ring proton. The chemical shifts of these protons will be influenced by the electronic effects of the chloro and thiol substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be indicative of their electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. The isotopic pattern of the chlorine atom will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, the C=C and C=N stretching of the pyrimidine ring, and the S-H stretching of the thiol group.

Conclusion: A Scaffold of Opportunity

5-amino-6-chloropyrimidine-4-thiol represents a powerful and versatile scaffold for the development of novel therapeutic agents. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse libraries of compounds for biological screening. The demonstrated utility of its derivatives, particularly as precursors to potent kinase inhibitors and other bioactive molecules, underscores its importance in modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable building block in their quest for new and effective medicines.

References

  • Klein, R. S., et al. (Year). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • (2011, February 15). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. PubMed. [Link]

  • (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PMC. [Link]

  • (Year). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • (2025, September 2). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

  • (Year). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • (Year). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. PMC. [Link]

  • (Year). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • (2017, June 5). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. [Link]

Sources

Application

Application Note: Chemoselective N-Acylation of 5-Amino-6-chloropyrimidine-4-thiol

Context & Mechanistic Causality 5-Amino-6-chloropyrimidine-4-thiol is a highly versatile heterocyclic building block, predominantly utilized as a precursor in the synthesis of 7-chlorothiazolo[5,4-d]pyrimidines[1]. These...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Mechanistic Causality

5-Amino-6-chloropyrimidine-4-thiol is a highly versatile heterocyclic building block, predominantly utilized as a precursor in the synthesis of 7-chlorothiazolo[5,4-d]pyrimidines[1]. These bicyclic scaffolds are critical pharmacophores in the development of biaryl kinase inhibitors and caspase activators[2].

The primary synthetic challenge in derivatizing this molecule lies in the competing nucleophilicity of the 4-thiol group (which exists in equilibrium with its thione tautomer) and the 5-amino group. Because sulfur is highly polarizable and less electronegative than nitrogen, the thiol group is kinetically far more reactive toward electrophilic acylating agents. Consequently, direct acylation typically yields the S-acyl derivative as the rapid kinetic product.

However, the amide bond is thermodynamically much more stable than the thioester bond. By leveraging the ortho-relationship of the amino and thiol groups on the pyrimidine ring, chemists can induce an intramolecular S-to-N acyl transfer [3]. This rearrangement proceeds via a favorable 5-membered cyclic transition state, conceptually identical to the Native Chemical Ligation (NCL) paradigm used extensively in bioconjugation and peptide synthesis[3].

Alternatively, a brute-force S,N-diacylation followed by selective trans-thioesterification (thiol deprotection) offers a highly robust, orthogonal pathway to the desired N-acyl product. Thioesters are significantly more susceptible to nucleophilic cleavage than amides, allowing mild reagents like methanolic potassium carbonate or thioglycolic acid to liberate the free thiol without disturbing the newly formed amide bond[4].

Workflow Visualization

Mechanism Start 5-Amino-6-chloropyrimidine-4-thiol SAcyl Kinetic Product: S-Acyl Intermediate Start->SAcyl Acyl Chloride (1 eq) Fast, 0°C SNAcyl Over-reaction: S,N-Diacyl Intermediate Start->SNAcyl Excess Anhydride DMAP, RT Target Thermodynamic Product: Selective N-Acyl Derivative SAcyl->Target Base / Heat S-to-N Transfer SNAcyl->Target K2CO3 / MeOH Selective S-Cleavage

Mechanistic pathways for the selective N-acylation of 5-amino-6-chloropyrimidine-4-thiol.

Quantitative Method Comparison

To aid in route selection, the quantitative parameters of both mechanistic pathways are summarized below.

ParameterProtocol A: S-to-N Acyl TransferProtocol B: Diacylation & Selective Cleavage
Primary Mechanism Intramolecular rearrangement (Thermodynamic)Trans-esterification / Hydrolysis
Chemoselectivity Moderate to High (80-90%)Very High (>95%)
Reagent Economy High (1.05 eq acylating agent)Low (Excess acylating agent required)
Best Suited For Stable acyl chlorides (e.g., Benzoyl chloride)Aliphatic anhydrides (e.g., Acetic anhydride)
Overall Reaction Time 4 - 6 hours (One-pot)12 - 16 hours (Two distinct steps)
Scalability Excellent (Minimal byproducts)Good (Requires careful workup of cleaved acyls)

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps until the defined analytical checkpoints confirm the required chemical state.

Protocol A: Thermodynamic S-to-N Acyl Transfer (One-Pot)

This protocol utilizes mild heating to drive the kinetic S-acyl intermediate into the thermodynamic N-acyl product.

  • Preparation: Suspend 5-amino-6-chloropyrimidine-4-thiol (1.0 eq, 10 mmol) in anhydrous Pyridine (20 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Kinetic Acylation: Dissolve the desired acyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add this solution dropwise over 15 minutes to control the exothermic reaction.

  • Validation Checkpoint 1 (Kinetic State): Stir for 30 minutes at 0 °C. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The starting material mass ( m/z 162 for [M+H]+ ) must be fully consumed, replaced by a distinct peak corresponding to the S-acyl intermediate.

  • Thermodynamic Rearrangement: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 65 °C for 4 hours. The thermal energy overcomes the activation barrier for the 5-membered cyclic transition state, promoting the S-to-N acyl migration.

  • Validation Checkpoint 2 (Thermodynamic State): Analyze a second aliquot via LC-MS. The S-acyl peak must quantitatively shift to a more polar peak with the exact same mass (the N-acyl isomer). If the shift is incomplete, add 0.1 eq of DMAP to catalyze the transfer and heat for an additional hour.

  • Workup: Concentrate the mixture in vacuo to remove pyridine. Redissolve the residue in ethyl acetate, wash with 1M HCl to remove residual base, dry over Na2​SO4​ , and concentrate to yield the target N-acylated product.

Protocol B: Exhaustive Diacylation & Selective S-Deprotection (Two-Step)

This protocol is ideal when using highly reactive anhydrides where over-acylation is difficult to prevent.

  • Exhaustive Diacylation: Dissolve 5-amino-6-chloropyrimidine-4-thiol (1.0 eq, 10 mmol) in DCM (30 mL). Add triethylamine (3.0 eq, 30 mmol) and a catalytic amount of DMAP (0.1 eq, 1 mmol). Add the corresponding acid anhydride (2.5 eq, 25 mmol) dropwise at room temperature. Stir for 2 hours.

  • Validation Checkpoint 1 (Diacyl State): Analyze via LC-MS. Ensure complete conversion to the S,N-diacyl mass (e.g., +84 Da for diacetyl). No mono-acyl species should remain. Evaporate the solvent completely.

  • Selective S-Cleavage: Redissolve the crude diacyl intermediate in anhydrous Methanol (30 mL). Add anhydrous Potassium Carbonate ( K2​CO3​ , 1.2 eq, 12 mmol). Stir at room temperature for 1 hour. The methoxide generated in situ rapidly attacks the highly electrophilic thioester carbonyl, leaving the stable amide intact[4].

  • Validation Checkpoint 2 (Free Thiol Liberation): Perform an Ellman’s reagent (DTNB) test on a micro-aliquot. The solution should immediately turn bright yellow (absorbance at 412 nm), confirming the liberation of the free sulfhydryl (-SH) group. LC-MS must confirm the loss of one acyl group.

  • Workup: Neutralize the reaction with 1M HCl to pH 5 (to prevent disulfide dimerization of the free thiol). Extract with ethyl acetate, wash with brine, dry, and concentrate.

Sources

Method

Application Note: 5-Amino-6-chloropyrimidine-4-thiol as a Core Scaffold for Purine Bioisosteres and Kinase Inhibitors

Executive Summary & Chemical Rationale In the landscape of targeted therapeutics, the design of purine bioisosteres remains a cornerstone strategy for developing ATP-competitive kinase inhibitors and apoptosis-inducing a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of targeted therapeutics, the design of purine bioisosteres remains a cornerstone strategy for developing ATP-competitive kinase inhibitors and apoptosis-inducing agents. 5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) represents a highly privileged, multifunctional building block for these drug discovery campaigns 1[1].

The strategic value of this molecule lies in its uniquely reactive triad:

  • 4-Thiol & 5-Amino Groups: The close spatial proximity of the primary amine and the mercaptan group primes the molecule for rapid, high-yielding bicyclic annulation. Condensation with orthoesters seamlessly constructs thiazolo[5,4-d]pyrimidines2[2].

  • 6-Chloro Group: Following cyclization, this chlorine atom (now at the 7-position of the fused bicyclic system) serves as an ideal electrophilic handle. It enables late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly build Structure-Activity Relationship (SAR) libraries 3[3].

Biological Context: Targeting Kinases and Apoptosis

Compounds derived from 5-amino-6-chloropyrimidine-4-thiol have demonstrated profound efficacy in two primary therapeutic pathways:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Thiazolopyrimidines act as potent inhibitors of the PI3K- δ isoform. Because PI3K- δ is primarily expressed in hematopoietic cells, these inhibitors are highly targeted therapies for hematological malignancies (e.g., leukemias) and autoimmune disorders (e.g., rheumatoid arthritis, asthma)4[4].

  • Caspase Activation and Apoptosis: Functionalized thiazolo[5,4-d]pyrimidines have been identified as robust inducers of apoptosis. They selectively target rapidly proliferating cells in the S or M phase of the cell cycle, making them valuable antineoplastic candidates against solid tumors2[2].

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Thiazolopyrimidine Inhibitor Inhibitor->PI3K Competitive Inhibition PIP2 PI(4,5)P2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival

Figure 1: Mechanism of Action - Thiazolopyrimidine derivatives competitively inhibit PI3K signaling.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized reaction parameters for the synthesis and subsequent annulation of 5-amino-6-chloropyrimidine-4-thiol, demonstrating how solvent and temperature choices impact the isolated yield of the core scaffolds[2][4][5].

Reaction StepStarting MaterialReagent / SolventTemp / TimeIsolated ProductYield
Thiolation 4,6-Dichloropyrimidin-5-amineNaSH / Methanol75 °C, 1 h5-Amino-6-chloropyrimidine-4-thiol83%
Annulation (C-H) 5-Amino-6-chloropyrimidine-4-thiolTriethoxymethane (Neat)146 °C, 3 h7-Chlorothiazolo[5,4-d]pyrimidine35-66%
Annulation (C-CH3) 5-Amino-6-chloropyrimidine-4-thiolTriethyl orthoacetate (Neat)142 °C, 4 h7-Chloro-2-methylthiazolo[5,4-d]pyrimidine70-82%

Experimental Workflows & Protocols

SynthesisWorkflow SM 5-Amino-4,6- dichloropyrimidine Step1 Thiolation (NaSH, MeOH) SM->Step1 Int1 5-Amino-6-chloro pyrimidine-4-thiol Step1->Int1 Step2 Annulation (HC(OEt)3, Reflux) Int1->Step2 Int2 7-Chlorothiazolo [5,4-d]pyrimidine Step2->Int2 Step3 Late-Stage Functionalization (SNAr / Suzuki) Int2->Step3 Product Bioactive Kinase Inhibitor Step3->Product

Figure 2: Workflow from dichloropyrimidine to bioactive kinase inhibitor via annulation.

Protocol A: Regioselective Thiolation

Objective: Synthesize 5-amino-6-chloropyrimidine-4-thiol from 4,6-dichloropyrimidin-5-amine. Causality & Rationale: Sodium hydrosulfide (NaSH) is explicitly selected over sodium sulfide (Na2S) because it is a milder nucleophile. This prevents the double displacement of both chlorine atoms on the highly electrophilic pyrimidine ring, ensuring strict regioselective mono-thiolation 3[3]. Methanol is used as the solvent to maintain a homogeneous reaction mixture.

Step-by-Step Methodology:

  • Charge a round-bottom flask with 4,6-dichloropyrimidin-5-amine (250 mg, 1.52 mmol) and anhydrous methanol (15 mL) under a nitrogen atmosphere.

  • Add sodium hydrosulfide hydrate (NaSH·xH2O) (113 mg, 1.52 mmol) in a single portion.

  • Equip the flask with a reflux condenser and heat the mixture to 75 °C for 1 hour.

  • Validation Checkpoint 1 (Reaction Completion): Analyze via TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a highly polar baseline spot (the thiolate salt).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Resuspend the residue in 10% aqueous sodium hydroxide (10 mL) to ensure complete dissolution of the thiolate.

  • Causality Check (Precipitation): Slowly add glacial acetic acid dropwise until the pH reaches exactly 5. Why pH 5? The thiol exists in equilibrium with its soluble thiolate anion in basic conditions. Adjusting to pH 5 protonates the thiolate, rendering the neutral product insoluble and driving precipitation[3].

  • Validation Checkpoint 2 (Product Isolation): Filter the resulting brown solid, wash with cold deionized water (2 x 5 mL), and dry under high vacuum. Confirm product identity via LC-MS (Expected [M+H]+=162.0m/z ).

Protocol B: Bicyclic Annulation to Thiazolo[5,4-d]pyrimidine

Objective: Cyclize the thiol intermediate to form the purine bioisostere core. Causality & Rationale: Triethoxymethane (triethyl orthoformate) acts dually as the solvent and the electrophilic C1 synthon. Operating at reflux (~146 °C) is critical; it drives the condensation forward by continuously distilling off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the fused thiazolopyrimidine 2[2].

Step-by-Step Methodology:

  • Suspend 5-amino-6-chloropyrimidine-4-thiol (1.0 g, 6.19 mmol) in triethoxymethane (30 mL).

  • Heat the suspension to reflux (146 °C) under a nitrogen atmosphere for 3 hours. The mixture will transition from a suspension to a clear, dark solution as the cyclization proceeds.

  • Validation Checkpoint 1: Monitor by LC-MS. The intermediate mass ( 162.0m/z ) must be completely replaced by the cyclized product mass ( 172.0m/z ).

  • Cool the reaction to room temperature. The product may begin to crystallize.

  • Concentrate the mixture in vacuo to remove excess triethoxymethane.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with 5-10% ethyl acetate in petroleum ether) to afford 7-chlorothiazolo[5,4-d]pyrimidine6[6].

Protocol C: Late-Stage Diversification via SNAr

Objective: Introduce an amine pharmacophore at the 7-position. Causality & Rationale: The 7-chloro position of the newly formed thiazolo[5,4-d]pyrimidine is highly electron-deficient due to the electron-withdrawing nature of the fused pyrimidine nitrogens. This makes it highly susceptible to nucleophilic attack by amines without the need for transition-metal catalysts[2].

Step-by-Step Methodology:

  • Dissolve 7-chlorothiazolo[5,4-d]pyrimidine (0.5 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the desired nucleophile (e.g., a substituted aniline or aliphatic amine) (0.6 mmol) and N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Heat the mixture to 90 °C for 4 hours (or subject to microwave irradiation at 120 °C for 20 minutes).

  • Validation Checkpoint 1: Quench a 10 μL aliquot in 50% MeCN/H2O and run LC-MS. Look for the displacement of the chlorine isotope pattern (M / M+2) with the mass of the amine adduct.

  • Dilute with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate for final purification via preparative HPLC.

References

  • N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof. Google Patents (WO2008057402A2). 2

  • Biaryl kinase inhibitors. Google Patents (WO2017059080A1). 3

  • Heterocyclic compounds and uses thereof. Google Patents (WO2013012918A1). 4

  • Heterocyclic compounds and uses thereof. Google Patents (AU2012284091B2).6

  • Therapeutic agents. Google Patents (WO2010014930A2). 5

  • 5-Amino-6-chloropyrimidine-4-thiol (CAS 54851-35-3) Product Profile. ChemScene. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 5-Amino-6-chloropyrimidine-4-thiol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 5-amino-6-chloropyrimidine-4-thiol (also known as 5-amino-4-chloro-6-mercaptopyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of 5-amino-6-chloropyrimidine-4-thiol (also known as 5-amino-4-chloro-6-mercaptopyrimidine). This compound is a highly valuable intermediate for synthesizing purine bioisosteres, thiazolo[5,4-d]pyrimidines, and various kinase and ferroportin inhibitors[1][2].

Synthesizing this intermediate via nucleophilic aromatic substitution (SNAr) of 5-amino-4,6-dichloropyrimidine presents unique chemoselectivity and stability challenges. This guide provides field-validated protocols, mechanistic causality for every step, and a diagnostic Q&A to ensure your synthesis is high-yielding and reproducible.

I. Mechanistic Overview & Reaction Pathways

The transformation relies on displacing a single chloride leaving group with a sulfur nucleophile.

The Causality of Chemoselectivity: The pyrimidine ring is inherently electron-deficient, making the first chloride displacement rapid. Once the first thiolate group is installed, it donates electron density back into the pyrimidine ring via resonance. This significantly raises the activation energy required for the second chloride displacement, naturally favoring mono-substitution. However, if the local concentration of the nucleophile is too high or the temperature exceeds 80 °C, this kinetic barrier is breached, resulting in a 4,6-dithiol byproduct.

Furthermore, free pyrimidine-thiols in alkaline environments are highly susceptible to aerobic oxidation, rapidly dimerizing into disulfides.

SynthesisRoutes SM 5-Amino-4,6-dichloropyrimidine (Starting Material) RouteA Route A: NaSH, MeOH 75°C, 1-2 h SM->RouteA Direct Sulfhydration RouteB Route B: 1. Thiourea, EtOH 2. NaOH Hydrolysis SM->RouteB Isothiouronium Intermediate Target 5-Amino-6-chloropyrimidine-4-thiol (Target Product) RouteA->Target Controlled Stoichiometry Side1 4,6-Dithiol Byproduct (+34 Da) RouteA->Side1 Excess NaSH / High Temp RouteB->Target Complete Hydrolysis Side2 Disulfide Dimer (Oxidation) Target->Side2 O2 Exposure in Base

Reaction pathways for 5-amino-6-chloropyrimidine-4-thiol synthesis and common side reactions.

II. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning the reaction provides immediate physical or chemical feedback to confirm success at critical junctures.

Protocol A: Direct Sulfhydration via Sodium Hydrosulfide (NaSH)

This is the most direct route, widely cited in patent literature for kinase inhibitor synthesis[1], but it requires strict stoichiometric control to prevent over-reaction[3].

  • Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 5-amino-4,6-dichloropyrimidine (1.0 eq, e.g., 10 mmol) in anhydrous, thoroughly degassed Methanol (50 mL).

  • Reagent Addition: Add Sodium hydrosulfide hydrate (NaSH·xH₂O) strictly at 1.05 to 1.10 eq.

    • Causality: Excess NaSH will force the SNAr reaction past the kinetic barrier, yielding the dithiol.

  • Reaction: Heat the mixture to 75 °C for 1 to 2 hours under a continuous nitrogen atmosphere[1].

  • Workup & Precipitation: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in degassed water. Carefully adjust the pH to exactly 5.0 using glacial acetic acid[1].

    • Causality: The isoelectric point of the product dictates its solubility. At pH > 7, it exists as a highly soluble thiolate anion; at pH < 3, the C5-amino group protonates into a soluble ammonium cation. A pH of 5 ensures the neutral, insoluble zwitterionic/thiol form predominates, driving precipitation.

    • Self-Validation Check: The sudden formation of a dense yellow/brown precipitate at exactly pH 5.0 serves as visual confirmation of successful thiolate protonation. If the solution remains clear, the reaction failed or the aqueous volume is too large.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: The Thiourea Route (Isothiouronium Intermediate)

Preferred for larger scale-ups, this route avoids dithiol formation by kinetically trapping the intermediate[4].

  • Preparation: Suspend 5-amino-4,6-dichloropyrimidine (1.0 eq) and Thiourea (1.1 eq) in absolute Ethanol.

  • Formation: Reflux for 3-4 hours. The intermediate isothiouronium salt will precipitate directly out of the hot solution.

  • Hydrolysis: Cool the mixture and add 2M aqueous NaOH (2.5 eq). Stir at room temperature for 1 hour.

    • Self-Validation Check: Run a TLC (EtOAc:Hexane 1:1) and stain the plate with Ellman's reagent (DTNB). A bright yellow spot immediately confirms the presence of the free thiol, validating that the isothiouronium salt has been successfully hydrolyzed.

  • Workup: Acidify with 2M HCl or Acetic Acid to pH 5 to precipitate the free thiol. Filter and dry.

III. Quantitative Data Summary

ParameterProtocol A (1)Protocol B (4)
Nucleophile Source Sodium hydrosulfide (NaSH)Thiourea
Reagent Equivalents 1.05 - 1.10 eq (Strict)1.10 - 1.20 eq (Flexible)
Reaction Temperature 75 °CReflux (approx. 78 °C)
Reaction Time 1 - 2 hours3 - 4 hours + 1 hour hydrolysis
Dithiol Formation Risk High (Requires strict control)Low (Kinetically trapped)
Oxidation Risk High (Direct thiolate formation)Moderate (Controlled during hydrolysis)
Typical Yield 60% - 75%75% - 85%

IV. Troubleshooting & FAQs

TroubleshootingLogic Start Issue: Low Product Yield LCMS Diagnostic: LC-MS Analysis Start->LCMS Unreacted Observation: High Starting Material (Incomplete Conversion) LCMS->Unreacted Dithiol Observation: Target Mass + 34 Da (Over-substitution) LCMS->Dithiol Disulfide Observation: 2x Target Mass - 2 Da (Oxidative Dimerization) LCMS->Disulfide Fix1 Action: Extend time by 2h. Do NOT add excess NaSH. Unreacted->Fix1 Fix2 Action: Reduce NaSH to 1.05 eq. Use reverse addition. Dithiol->Fix2 Fix3 Action: Degas solvents with N2/Ar. Add DTT during workup. Disulfide->Fix3

Diagnostic logic tree for identifying and resolving low yield issues via LC-MS analysis.

Q1: My LC-MS shows a mass of +34 Da relative to my target. What happened? A: You have synthesized the 4,6-dithiol byproduct. This occurs due to over-substitution.

  • Causality: The local concentration of NaSH was too high, overcoming the resonance-deactivation provided by the first thiolate group.

  • Fix: Reduce your NaSH equivalents to exactly 1.05 eq. Implement "reverse addition" by adding the pyrimidine dropwise to the NaSH solution to keep the nucleophile's relative concentration manageable. Alternatively, lower the reaction temperature from 75 °C to 60 °C.

Q2: I am seeing a large peak at nearly double the molecular weight (approx. 320 Da). How do I prevent this? A: This is the disulfide dimer, formed via oxidative coupling of the thiol groups.

  • Causality: Pyrimidine-4-thiols are extremely sensitive to atmospheric oxygen when deprotonated (in basic media). Oxygen acts as an electron acceptor, facilitating the coupling of two thiolates into a disulfide bond.

  • Fix: Rigorously degas your reaction solvents by sparging with Argon or Nitrogen for 15 minutes prior to use. Maintain a positive inert gas pressure throughout the reaction and workup. If the disulfide has already formed, you can salvage the batch by adding a reducing agent like Dithiothreitol (DTT) or Triphenylphosphine (PPh₃) during the basic phase of the workup to cleave the S-S bond.

Q3: The reaction stalls at 70% conversion. Should I add more NaSH? A: Proceed with extreme caution. Adding bulk NaSH will likely push the already-formed product into the dithiol byproduct.

  • Causality: NaSH is highly hygroscopic and degrades over time into sodium thiosulfate and sodium carbonate, meaning your "1.1 equivalents" might actually be 0.7 active equivalents.

  • Fix: First, verify the quality of your NaSH. If the reagent is fresh, extend the reaction time by 2 hours rather than increasing equivalents. If this is a recurring issue, switch to Protocol B (Thiourea) , which is kinetically trapped at the mono-substituted isothiouronium stage, completely preventing over-reaction[4].

Q4: The product is not precipitating during the acidic workup. What is the optimal pH? A: As mentioned in the protocol, the optimal pH is exactly 5.0.

  • Fix: Carefully titrate the aqueous layer using a calibrated pH meter rather than pH paper. If you overshoot and the solution becomes too acidic (pH < 3), simply back-titrate with dilute NaOH until the precipitate crashes out.

V. References

  • Biaryl kinase inhibitors (WO2017059080A1). Google Patents.

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation . ACS Publications.[Link]

  • N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis (WO2008057402A2). Google Patents.

  • Ferroportin inhibitors and methods of use (WO2020123850A1). Google Patents.

Sources

Optimization

Introduction: The Challenge of Purifying a Multifunctional Pyrimidine Thiol

An in-depth guide to navigating the complexities of purifying 5-amino-6-chloropyrimidine-4-thiol, a crucial intermediate in pharmaceutical synthesis. This technical support center is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of purifying 5-amino-6-chloropyrimidine-4-thiol, a crucial intermediate in pharmaceutical synthesis. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert insights and practical solutions to common purification challenges.

As a Senior Application Scientist, I've frequently collaborated with teams working on heterocyclic intermediates. 5-amino-6-chloropyrimidine-4-thiol (and its tautomer, 5-amino-6-chloropyrimidine-4(1H)-thione) is a compound that presents a unique set of purification challenges. Its structure incorporates a basic amino group, a nucleophilic and easily oxidizable thiol group, and a reactive chloro-substituent. This multifunctionality means that crude samples can contain a variety of related impurities, from starting materials to oxidative degradation products. Achieving the high purity required for subsequent synthetic steps demands a nuanced approach that accounts for the compound's specific chemical liabilities.

This guide is structured to function as a direct line to a technical support specialist. We will explore the common pitfalls and provide logical, scientifically-grounded solutions to help you optimize your purification strategy, enhance yield, and ensure the integrity of your final product.

Physicochemical Properties at a Glance

Understanding the fundamental properties of your compound is the first step in designing an effective purification protocol.

PropertyValueSource
CAS Number 54851-35-3[1]
Molecular Formula C₄H₄ClN₃S[1]
Molecular Weight 161.61 g/mol [1]
Appearance Typically a powder or crystalline solid[2]
Key Functional Groups Primary Amine, Thiol/Thione[1]
Storage Conditions Sealed in a dry environment, 2-8°C[1]

Frequently Asked Questions (FAQs)

Here we address the high-level questions that frequently arise before starting the purification process.

Q1: What are the most common methods for purifying crude 5-amino-6-chloropyrimidine-4-thiol? A1: The two most effective and widely used techniques are recrystallization and flash column chromatography . The choice depends on the impurity profile and the scale of your reaction. Recrystallization is often preferred for larger quantities if a suitable solvent system can be identified, as it is generally more cost-effective and scalable. Column chromatography offers superior separation for complex mixtures or when impurities have similar solubility to the product.[3]

Q2: What are the typical impurities I should expect in my crude sample? A2: Impurities generally fall into three categories:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: The most common issue with this compound is the oxidation of the thiol group to form a disulfide dimer. This is a critical consideration for both the purification process and long-term storage.

Q3: How does the thiol/thione group affect the purification strategy? A3: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide-linked impurities. This necessitates careful handling.

  • Inert Atmosphere: Performing purification steps under an inert atmosphere (like nitrogen or argon) can minimize oxidation.

  • Temperature Control: Lowering the temperature can slow the rate of oxidative degradation.

  • Reducing Agents: While not always necessary, in cases of significant oxidation, the addition of a mild reducing agent like dithiothreitol (DTT) to chromatography buffers could be considered, though this adds complexity to the final product isolation.[4]

Q4: My compound is streaking badly on a silica TLC plate. Why is this happening? A4: This is a classic problem for basic compounds on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and irreversibly bind to the basic amino group of your compound. This strong interaction leads to poor peak shape, characterized by "tailing" or "streaking." The solution is to add a basic modifier to your mobile phase to neutralize these acidic sites.[5]

Q5: What are the recommended storage conditions for the purified product? A5: To maintain purity, the product should be stored in a tightly sealed container, preferably under an inert atmosphere, at refrigerated temperatures (2-8°C).[1] This minimizes exposure to atmospheric oxygen and moisture, which can promote degradation.

Troubleshooting Guide: From Theory to Practice

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery Yield after Recrystallization 1. Suboptimal Solvent Choice: The compound is too soluble in the cold solvent. 2. Excessive Solvent Volume: Using too much hot solvent keeps more product dissolved upon cooling. 3. Incomplete Crystallization: Insufficient cooling time or temperature.1. Screen Solvents: Test a range of solvents (e.g., ethanol/water, isopropanol, acetonitrile) to find one where the compound has high solubility when hot and low solubility when cold.[6] 2. Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude material.[6] 3. Maximize Precipitation: Allow the solution to cool slowly to room temperature, then chill thoroughly in an ice bath before filtration.[3]
"Oiling Out" During Recrystallization The compound is precipitating as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the impure compound.1. Adjust the Solvent System: Switch to a lower-boiling point solvent or use a solvent mixture. 2. Reduce Impurity Load: Consider a quick pre-purification step, like a simple filtration through a silica plug, before attempting recrystallization.[6]
Persistent Yellow/Brown Color in Product 1. Oxidative Impurities: The thiol group may have oxidized to form colored disulfide impurities. 2. Baseline Impurities: The color may be from a persistent impurity not removed by the current method.1. Charcoal Treatment: During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot to remove colored impurities.[3] 2. Optimize Chromatography: If using column chromatography, try a different solvent system or a gradient elution to better separate the colored impurity.
Compound Will Not Elute from Silica Column (Rf = 0) The mobile phase is not polar enough to displace the compound from the polar silica stationary phase.Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a Dichloromethane (DCM)/Methanol (MeOH) system, increase the percentage of MeOH.[5]
Multiple Spots on TLC After Purification 1. Incomplete Separation: The chosen purification method was not effective enough. 2. On-Column Degradation: The compound may be degrading on the silica gel column. 3. Post-Purification Degradation: The product may have degraded after isolation (e.g., during solvent evaporation).1. Re-optimize: Re-purify the material using an optimized chromatography gradient or a different recrystallization solvent. 2. Deactivate Silica: Use a less acidic stationary phase or ensure your mobile phase contains a basic modifier (e.g., 0.5-1% triethylamine).[5] 3. Gentle Evaporation: Remove the solvent at the lowest practical temperature using a rotary evaporator to prevent thermal degradation.

Visualized Workflows and Protocols

To provide a clear, actionable framework, we've developed detailed protocols and decision-making diagrams.

Diagram 1: Purification Method Selection

start Crude 5-amino-6-chloropyrimidine-4-thiol tlc Run TLC with a test solvent system (e.g., 95:5 DCM:MeOH + 0.5% TEA) start->tlc decision_tlc How does the TLC look? tlc->decision_tlc recrystallize Proceed with Recrystallization decision_tlc->recrystallize Clean Separation column Proceed with Flash Column Chromatography decision_tlc->column Complex Mixture / Streaking recrystallize_path Single major spot with minor, less polar impurities column_path Multiple spots or streaking

Caption: Decision tree for selecting the initial purification method.

Experimental Protocol 1: Recrystallization

This protocol provides a general framework. The ideal solvent must be determined experimentally.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethanol/water mixtures). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid with stirring.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated carbon. Continue to heat with stirring for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated carbon or any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Diagram 2: Troubleshooting Flash Column Chromatography

start Problem Encountered During Column Chromatography streaking Problem: Streaking / Tailing start->streaking no_elution Problem: No Elution (Rf=0) start->no_elution poor_sep Problem: Poor Separation start->poor_sep cause_streaking Cause: Strong interaction with acidic silica streaking->cause_streaking cause_no_elution Cause: Eluent not polar enough no_elution->cause_no_elution cause_poor_sep Cause: Incorrect solvent system poor_sep->cause_poor_sep sol_streaking Solution: Add 0.5-1% Triethylamine (TEA) to the mobile phase cause_streaking->sol_streaking sol_no_elution Solution: Gradually increase polarity (e.g., increase % MeOH in DCM) cause_no_elution->sol_no_elution sol_poor_sep Solution: Re-screen solvents using TLC. Try a shallower gradient. cause_poor_sep->sol_poor_sep

Caption: A logical workflow for troubleshooting common column chromatography issues.

Experimental Protocol 2: Flash Column Chromatography

This protocol assumes a standard normal-phase silica gel setup.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is Dichloromethane (DCM) with a small amount of Methanol (MeOH). To prevent streaking, add ~0.5% triethylamine (TEA) to the solvent mixture. Aim for an Rf value of 0.2-0.4 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM + 0.5% TEA). Pour the slurry into the column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (like DCM), add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.[5]

  • Elution: Begin elution with the mobile phase determined from your TLC analysis. If impurities are close to your product, a shallow gradient elution (gradually increasing the percentage of the more polar solvent, e.g., MeOH) will likely provide the best separation.[5]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine is volatile and should be removed along with the elution solvents.

References

  • Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • Kumar, D., et al. (2012). Purification, Characterization, and Effect of Thiol Compounds on Activity of the Erwinia carotovora L-Asparaginase. BioMed Research International, 2012, 816538. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Amino-6-chloropyrimidine-4-thiol

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers and drug development professionals tasked with scaling up the synthesis of 5-amino-6-chloropyrimidine-4-thiol , a critical interme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers and drug development professionals tasked with scaling up the synthesis of 5-amino-6-chloropyrimidine-4-thiol , a critical intermediate in the assembly of thiazolo[5,4-d]pyrimidines, purine analogs, and various kinase inhibitors[1].

Transitioning this nucleophilic aromatic substitution (SNAr) from the bench to the pilot plant introduces significant challenges, including regioselectivity control, oxidative dimerization, and hazardous gas management. This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating scale-up protocol.

Process Engineering Workflow

Understanding the mechanistic pathway is critical for identifying where scale-up deviations occur. The primary reaction utilizes sodium hydrosulfide (NaSH) to selectively substitute one of the two equivalent chlorides on the 5-amino-4,6-dichloropyrimidine ring.

G A 5-amino-4,6- dichloropyrimidine B NaSH / MeOH 75°C, N2 atm A->B SNAr C 5-amino-6-chloro pyrimidine-4-thiolate B->C G 4,6-Dithiol (Over-substitution) B->G Excess NaSH D Acetic Acid pH 5 C->D Workup F Disulfide Dimer (Oxidation) C->F O2 exposure E 5-amino-6-chloro pyrimidine-4-thiol D->E Precipitation

Mechanistic workflow and potential side reactions in pyrimidine-4-thiol synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of 5-amino-pyrimidine-4,6-dithiol impurity during scale-up? Causality: The 4,6-dichloro positions are both susceptible to SNAr by the hydrosulfide anion (SH⁻). While the first substitution is fast, the second is kinetically slower due to the electron-donating effect of the newly introduced thiolate group. However, at larger scales, poor mixing or rapid bolus addition of NaSH creates localized zones of excess reagent, driving the second substitution. Solution: Strictly control stoichiometry to 1.00 – 1.05 equivalents of NaSH. Transition from solid addition to a controlled, dropwise addition of an aqueous NaSH solution over 45–60 minutes. Maintain the internal reactor temperature strictly at 75 °C to favor kinetic control[2].

Q2: My isolated yield drops on a multi-gram scale, and LC-MS shows a mass corresponding to a dimer (M+M-2). How do I prevent this? Causality: Pyrimidine thiols are highly prone to oxidative coupling to form disulfides (R-S-S-R) in the presence of atmospheric oxygen. This oxidation is heavily accelerated under the basic conditions present before the acidic workup. Solution: Maintain a strict nitrogen or argon blanket throughout the entire reaction, cooling, and workup phases[2]. Degas all solvents (methanol and water) via sparging prior to use. If disulfide formation is observed during in-process control (IPC), a mild reducing agent such as sodium dithionite can be added prior to acidification to cleave the dimer back to the active thiol.

Q3: What is the safest and most efficient workup procedure to isolate the thiol while managing H₂S gas? Causality: The reaction mixture is initially basic. To precipitate the neutral thiol product, the pH must be adjusted to ~5[2]. This acidification inevitably protonates unreacted NaSH, releasing highly toxic hydrogen sulfide (H₂S) gas. Solution: Perform the acidification step in a closed reactor vented directly through a dual-stage caustic scrubber (10–20% NaOH). Use glacial acetic acid instead of strong mineral acids (like HCl). Acetic acid buffers the pH drop, preventing over-acidification which would otherwise accelerate H₂S release and risk protonating the pyrimidine's 5-amino group, leading to product loss in the aqueous filtrate.

Q4: Can I use N-Methyl-2-pyrrolidone (NMP) instead of Methanol/Water for this synthesis? Causality: Yes. While Methanol/Water is the traditional solvent system for the NaSH substitution[1], NMP is an excellent solvent for subsequent downstream reactions (e.g., coupling with electrophiles or cyclizations)[3]. Solution: If you plan to telescope the reaction (perform the next step without isolating the intermediate), conducting the initial substitution in NMP can eliminate the need for isolation. You must, however, filter off the precipitated inorganic salts (NaCl) before proceeding to the next synthetic step.

Critical Process Parameters (CPP) for Scale-Up

To ensure reproducibility, quantitative parameters must be adjusted when moving from a laboratory fume hood to a kilo-lab reactor.

ParameterLab Scale (1–5 g)Pilot Scale (100 g+)Mechanistic Rationale
NaSH Equivalents 1.10 – 1.20 eq1.00 – 1.05 eqMinimizes bis-substitution (dithiol formation) and reduces the volume of toxic H₂S generated during workup.
Addition Method Bolus (Solid)Dropwise (Aqueous)Controls the exothermic SNAr reaction and prevents local stoichiometric excesses.
Atmosphere Ambient AirStrict N₂ BlanketPrevents oxidative dimerization of the thiolate anion into a disulfide[2].
Workup Acid 1M HClGlacial Acetic AcidBuffers the solution to exactly pH 5, ensuring maximum precipitation of the neutral thiol without protonating the 5-amino group[2].

Standardized Scale-Up Protocol (100g Scale)

This self-validating methodology incorporates in-process controls (IPCs) to ensure scientific integrity at each stage of the synthesis.

Step 1: Reactor Preparation & Degassing Purge a 2L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and internal temperature probe with nitrogen for 30 minutes. Charge 600 mL of methanol into the reactor and sparge with nitrogen for 15 minutes to remove dissolved oxygen.

Step 2: Substrate Dissolution Charge 100 g (0.61 mol) of 5-amino-4,6-dichloropyrimidine into the reactor. Stir at 300 rpm until a uniform suspension/solution is achieved.

Step 3: Reagent Addition Dissolve 45.2 g (0.61 mol, 1.00 eq) of sodium hydrosulfide hydrate in 100 mL of degassed water. Using an addition funnel, add the aqueous NaSH solution dropwise to the reactor over 45 minutes. Validation Check: Monitor the internal temperature; the addition rate should be adjusted to keep the exotherm below 40 °C during this phase.

Step 4: Reaction Execution Ramp the reactor heating jacket to achieve an internal temperature of 75 °C. Hold at this temperature for 1 hour under continuous nitrogen flow[2]. Validation Check: Pull an aliquot for HPLC analysis. The reaction is deemed complete when starting material is < 2%.

Step 5: Concentration Cool the reactor to 30 °C. Concentrate the mixture under reduced pressure (maintaining the N₂ bleed) to remove the majority of the methanol.

Step 6: pH Adjustment & Precipitation Dilute the concentrated residue with 10% aqueous sodium hydroxide (approx. 100 mL) to ensure the product is fully in the soluble thiolate form. Slowly add glacial acetic acid dropwise until the internal pH reaches exactly 5.0[2]. Critical Safety Check: Ensure the reactor vent is actively routed to a caustic scrubber to neutralize evolved H₂S gas.

Step 7: Isolation & Drying Filter the precipitated yellow solid through a sintered glass funnel. Wash the filter cake with cold, degassed water (2 x 150 mL) to remove residual salts. Dry the product in a vacuum oven at 45 °C for 24 hours to afford 5-amino-6-chloropyrimidine-4-thiol.

References

  • Title: WO2008057402A2 - N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof Source: Google Patents URL
  • Title: WO2017059080A1 - Biaryl kinase inhibitors Source: Google Patents URL
  • Title: WO2020123850A1 - Ferroportin inhibitors and methods of use Source: Google Patents URL

Sources

Optimization

Technical Support Center: TLC Monitoring of 5-Amino-6-Chloropyrimidine-4-Thiol

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 5-amino-6-chloropyrimidine-4-thiol (CAS: 5485...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing and purifying 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3)[1].

Due to the presence of a primary amine, a thiol/thione moiety, and a halogenated pyrimidine core, this compound presents unique chromatographic challenges, including high polarity, oxidative instability, and tautomeric band broadening. This portal provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure precise reaction monitoring.

Standard Operating Procedure: TLC Monitoring

To achieve reproducible separation and avoid false positives, follow this self-validating Thin-Layer Chromatography (TLC) protocol[2].

Step-by-Step Methodology
  • Sample Preparation & Quenching : Extract a 5 µL aliquot of the reaction mixture. Quench it immediately in 1 mL of a polar, non-reactive solvent (e.g., Methanol or Ethyl Acetate) to halt the reaction and dilute the sample. Causality: Over-concentrated samples overload the silica stationary phase, causing artificial band broadening[3].

  • Plate Preparation : Utilize standard Silica Gel 60 F254 glass-backed plates. Draw a baseline 1 cm from the bottom using a soft graphite pencil.

  • Strategic Spotting (Self-Validation) : Spot three distinct lanes using a glass capillary:

    • Lane 1: Pure Starting Material (SM) reference.

    • Lane 2: Co-spot (SM + Reaction Aliquot overlapping). Validation: This lane proves that any observed Rf difference is due to a chemical transformation, not a solvent-front artifact.

    • Lane 3: Reaction Aliquot.

  • Mobile Phase Selection : Prepare a solvent system of Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH) in a 90:9:1 volumetric ratio.

  • Development : Equilibrate the TLC chamber with filter paper for 10 minutes. Develop the plate until the solvent front is 1 cm from the top edge.

  • Drying : Remove the plate and dry it completely using a heat gun. Critical: Residual AcOH will neutralize basic chemical stains (like Ninhydrin) and cause false negatives.

  • Visualization : Process the plate sequentially through UV (254 nm) and chemical staining (detailed in Section 2).

Workflow A 1. Reaction Aliquot (5-amino-6-chloropyrimidine-4-thiol) B 2. Quench & Dilute (e.g., EtOAc / MeOH) A->B C 3. Spot on Silica Gel 60 F254 (Co-spot with SM) B->C D 4. Develop Plate (DCM:MeOH:AcOH 90:9:1) C->D E 5. UV Visualization (254 nm) D->E F 6. Chemical Staining (KMnO4 or Ninhydrin) E->F

Fig 1. Step-by-step TLC monitoring workflow for pyrimidine thiol synthesis.

Visual & Chemical Staining Data

Because 5-amino-6-chloropyrimidine-4-thiol possesses multiple reactive centers, differential staining is the most reliable way to track its formation.

Table 1: Visualization Profiles for 5-Amino-6-Chloropyrimidine-4-Thiol

Visualization MethodMechanistic ActionExpected ObservationSpecificity & Application Notes
UV Light (254 nm) Fluorescence quenching by the conjugated aromatic pyrimidine ring.Dark spot against a bright green fluorescent background.High sensitivity, non-destructive. Identifies all pyrimidine-containing species[2].
KMnO₄ Stain Rapid reduction of Mn(VII) to Mn(II) by the strongly reductive thiol group.White/yellow spot on a pink background before heating.Highly specific for thiols. Unlike alcohols/alkenes, thiols reduce KMnO₄ instantly at room temperature[4].
Ninhydrin Stain Nucleophilic attack of the primary 5-amino group on the triketone.Purple/pink spot (Ruhemann's purple) after heating.Confirms the integrity of the primary amine. Useful if the starting material lacks an amine[5].
Iodine Vapor Reversible complexation with sulfur and aromatic π-electrons.Transient yellow/brown spot.Non-destructive secondary confirmation. Sublimes away upon gentle heating.

Troubleshooting Desk & FAQs

Q1: Why am I seeing a long, continuous streak instead of a distinct spot for my product? Causality: 5-amino-6-chloropyrimidine-4-thiol is highly polar. It acts as both a hydrogen bond donor (via the amine and thiol) and an acceptor. These groups interact aggressively with the acidic silanol (Si-OH) groups on the silica gel stationary phase, causing the compound to drag and streak across the plate. Solution: You must suppress this ionization. Add a polar modifier to your mobile phase. Incorporating 1–2% Acetic Acid (AcOH) or Triethylamine (TEA) into your eluent will competitively bind to the silanol groups, masking the interactions and tightening the product into a distinct, measurable spot.

Q2: My starting material and the thiol product have nearly identical Rf values under UV light. How can I differentiate them? Causality: The UV absorption is dominated by the pyrimidine core. Substituting a chlorine atom for a thiol group may not drastically shift the partition coefficient in certain solvent systems, leading to co-elution. Solution: Rely on the chemical reactivity of the thiol. Dip the developed, dried plate into a Potassium Permanganate (KMnO₄) solution. Because thiols are strongly reductive, the 5-amino-6-chloropyrimidine-4-thiol will immediately appear as a bright white/yellow spot against the pink background before any heat is applied[4]. The halogenated starting material will not react rapidly at room temperature.

Q3: I observe a secondary, highly polar spot near the baseline that increases in intensity over time. What is it, and how do I prevent it? Causality: Pyrimidine thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming disulfides (R-S-S-R). This disulfide dimer is significantly larger and more polar, causing it to stick near the baseline in standard eluent systems. Solution (Self-Validation): To confirm the baseline spot is a disulfide artifact, treat a small aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Sodium Borohydride (NaBH₄) for 10 minutes before spotting. If the baseline spot disappears and the product spot intensifies, oxidation is confirmed. To prevent this, maintain a strict inert atmosphere (Nitrogen/Argon) during the reaction and use degassed solvents.

Q4: Does the thiol-thione tautomerism of this compound affect my TLC results? Causality: The pyrimidine-4-thiol moiety exists in thermodynamic equilibrium with its tautomeric form, pyrimidine-4(1H)-thione[6]. While the thione form is generally more stable, the rapid interconversion between the two states during capillary action can influence the compound's partitioning behavior. Solution: Usually, this rapid exchange presents as a single, slightly broadened spot. However, if you observe a "figure-eight" or two closely overlapping spots from a purified sample, it is likely tautomerism[6]. You can verify this by running a 2D-TLC: spot the sample in one corner, develop it, rotate the plate 90 degrees, and develop it again in the same solvent. If the spots form a square off the diagonal, they are interconverting tautomers, not separate impurities.

Troubleshooting Start TLC Issue Detected Q1 Is the spot streaking? Start->Q1 A1 Add 1% AcOH or TEA to Mobile Phase Q1->A1 Yes Q2 Are there multiple spots from a pure sample? Q1->Q2 No A2 Check for Disulfide Oxidation or Thiol-Thione Tautomerism Q2->A2 Yes Q3 Poor UV contrast? Q2->Q3 No A3 Use KMnO4 (White spot on pink) or Ninhydrin (Amines) Q3->A3 Yes

Fig 2. Logical troubleshooting tree for resolving common TLC anomalies.

References

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall Source: chemistryhall.com URL:[Link]

  • TLC stains Source: reachdevices.com URL:[Link]

  • Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester Source: rochester.edu URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-amino-6-chloropyrimidine-4-thiol vs. 5-amino-4,6-dichloropyrimidine reactivity

In the development of purine analogs, nucleosides, and fused heterocyclic kinase inhibitors, the selection of pyrimidine building blocks dictates the efficiency and trajectory of the synthetic route. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of purine analogs, nucleosides, and fused heterocyclic kinase inhibitors, the selection of pyrimidine building blocks dictates the efficiency and trajectory of the synthetic route. As a Senior Application Scientist, I frequently evaluate the divergent reactivity profiles of substituted pyrimidines to optimize library synthesis.

This guide provides an objective, data-backed comparison between two critical intermediates: 5-amino-4,6-dichloropyrimidine (a bis-electrophile) and its mono-thiolated derivative, 5-amino-6-chloropyrimidine-4-thiol (an ambident nucleophile). Below, we dissect the causality behind their chemical behavior and provide self-validating protocols for their application.

Structural and Electronic Causality

To master pyrimidine derivatization, one must understand the electronic push-and-pull within the heterocyclic ring:

  • 5-Amino-4,6-dichloropyrimidine (CAS: 5413-85-4): The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms (C=N bonds). Consequently, the chlorine atoms at the C4 and C6 positions are highly activated for Nucleophilic Aromatic Substitution (SNAr). However, the C5-amino group donates electron density into the ring via resonance ( +M effect). This donation slightly moderates the electrophilicity compared to 4,6-dichloro-5-nitropyrimidine, preventing uncontrollable over-reaction and allowing for highly regioselective mono-substitutions[1] [2].

  • 5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3): When one chlorine is replaced by a thiol (-SH), the electronic landscape shifts dramatically. The highly polarizable sulfur atom acts as a potent "soft" nucleophile. Furthermore, the electron-donating nature of the thiolate/thiol group heavily enriches the pyrimidine ring. This severely deactivates the remaining C6-chlorine toward further intermolecular SNAr. Instead, the spatial proximity of the C4-thiol and C5-amino groups strongly drives intramolecular cyclization to form thermodynamically stable bicyclic systems[3] [5].

Divergent Reactivity Pathways

The structural differences between these two compounds dictate entirely divergent synthetic workflows. The dichloro-variant is the premier precursor for purine analogs , whereas the thiol-variant is exclusively utilized to construct thiazolo[5,4-d]pyrimidines .

PyrimidineReactivity Dichloropyrimidine 5-amino-4,6-dichloropyrimidine (Bis-Electrophile) Amination SNAr with Amines (Intermolecular) Dichloropyrimidine->Amination R-NH2, Base, Heat Thiolation NaSH / H2S (Thiolation) Dichloropyrimidine->Thiolation 1 eq NaSH, MeOH/H2O PurinePrecursor N4-Substituted Pyrimidine-4,5-diamine Amination->PurinePrecursor High Yield (>80%) ThiolPyrimidine 5-amino-6-chloropyrimidine-4-thiol (Ambident Nucleophile) Thiolation->ThiolPyrimidine Regioselective Cyclization Orthoester Cyclization (Intramolecular) ThiolPyrimidine->Cyclization HC(OEt)3, Reflux Thiazolopyrimidine 7-chlorothiazolo[5,4-d]pyrimidine Cyclization->Thiazolopyrimidine Fused Ring Formation

Divergent synthetic workflows for 5-amino-4,6-dichloropyrimidine and its thiol derivative.

Quantitative Performance Comparison

The following table summarizes the expected operational metrics when utilizing these building blocks in their primary reaction pathways.

Property / Metric5-amino-4,6-dichloropyrimidine5-amino-6-chloropyrimidine-4-thiol
CAS Number 5413-85-454851-35-3
Primary Reactivity Bis-Electrophile (SNAr at C4/C6)Ambident (Nucleophilic Thiol, Electrophilic C6)
Dominant Pathway Intermolecular substitution (Amines/Alcohols)Intramolecular cyclization (Thiazolopyrimidines)
Electronic Profile Moderately electron-deficientElectron-rich (Thiolate/Thiol donation)
Typical Yields 80–95% (Mono-SNAr with Amines) [1] [2]35–85% (Orthoester Cyclization) [3] [5]
Storage Stability Stable at 2-8°C; moisture sensitiveProne to oxidative dimerization (disulfide formation)

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols have been designed with built-in self-validation steps. The causality behind the choice of reagents and conditions is explicitly detailed.

Protocol A: Regioselective SNAr Amination (Purine Precursor Synthesis)

Objective: Synthesize N4-substituted-6-chloropyrimidine-4,5-diamine from 5-amino-4,6-dichloropyrimidine [1]. Mechanistic Rationale: A primary amine (e.g., allylamine) acts as the nucleophile. Triethylamine is critical as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. n-Butanol is selected as the solvent because its boiling point (117 °C) provides sufficient thermal energy to overcome the moderate deactivation caused by the C5-amino group's resonance donation [1] [2].

  • Initiation: Dissolve 1.0 eq of 5-amino-4,6-dichloropyrimidine in n-butanol to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.2 eq of triethylamine, followed by 1.1 eq of the target amine (e.g., allylamine).

  • Thermal Activation: Heat the mixture to 90 °C and stir for 16 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The starting material peak ( m/z≈164 ) must fully convert to the mono-aminated product mass. The absence of a double-substitution mass confirms regiocontrol.

  • Isolation: Cool to room temperature. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the product (Expected yield: >80%) [1].

Protocol B: Controlled Thiolation

Objective: Synthesize 5-amino-6-chloropyrimidine-4-thiol [3] [5]. Mechanistic Rationale: Sodium hydrosulfide (NaSH) is utilized instead of sodium sulfide (Na₂S) to provide a single equivalent of a highly polarizable sulfur nucleophile. This strict stoichiometry prevents double displacement at both the C4 and C6 positions. A protic solvent mixture (water/methanol) is used to stabilize the resulting thiolate intermediate [3].

  • Suspension: Suspend 1.0 eq of 5-amino-4,6-dichloropyrimidine in a 1:1 mixture of methanol and water.

  • Nucleophilic Attack: Slowly add 1.1 eq of NaSH at 0 °C to control the exothermic substitution.

  • Equilibration: Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Check: The reaction mixture will visually transition from a cloudy suspension to a clear solution as the SNAr proceeds, followed by the precipitation of a brown/yellow solid (the thiol product) as it reaches saturation.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford 5-amino-6-chloropyrimidine-4-thiol [5].

Protocol C: Orthoester Cyclization

Objective: Synthesize 7-chlorothiazolo[5,4-d]pyrimidine [3] [4] [5]. Mechanistic Rationale: Triethyl orthoformate acts as both the solvent and the C1-electrophilic synthon. The spatial proximity of the C4-thiol and C5-amino groups drives an intramolecular cyclization onto the orthoester. The massive entropy gained by eliminating three molecules of ethanol heavily favors the formation of the thermodynamically stable fused thiazole ring [5].

  • Reagent Mixing: Suspend 1.0 eq of 5-amino-6-chloropyrimidine-4-thiol in neat triethyl orthoformate (approx. 10-12 eq)[4] [5].

  • Cyclization: Heat the mixture to reflux (approx. 146 °C) for 1 to 4 hours.

    • Self-Validation Check: The suspension will completely dissolve as the fused ring forms. TLC (Hexane/EtOAc) should indicate the total disappearance of the highly polar, baseline-hugging thiol starting material.

  • Crystallization: Concentrate the mixture in vacuo to 60% of its original volume and cool to 4 °C to induce crystallization [5].

  • Isolation: Filter the precipitate to isolate the 7-chlorothiazolo[5,4-d]pyrimidine core (Expected yield: 35-83%) [3] [5].

References

  • Title: Head-to-head comparison of different synthetic routes to N4-Allyl-6-chloropyrimidine-4,5-diamine Source: Benchchem URL: 1

  • Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells Source: NIH PubMed Central URL: 2

  • Title: WO2008057402A2 - N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis Source: Google Patents URL: 3

  • Title: WO2013012918A1 - Heterocyclic compounds and uses thereof Source: Google Patents URL: 4

  • Title: AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors Source: Google Patents URL: 5

Sources

Comparative

A Comparative Guide to the Biological Activity of 5-Amino-6-chloropyrimidine-4-thiol Derivatives

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the essential framework of nucleobases in DNA and RNA.[1] This inherent biological relevance makes pyrimidine and its analogs a "privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine nucleus is a cornerstone in the architecture of life, forming the essential framework of nucleobases in DNA and RNA.[1] This inherent biological relevance makes pyrimidine and its analogs a "privileged scaffold" in medicinal chemistry, ripe for modification to create novel therapeutic agents.[1][2] Among these, the 5-amino-6-chloropyrimidine-4-thiol core stands out as a particularly versatile precursor.[3] Its trifunctional nature—possessing reactive amino, chloro, and thiol groups—provides a rich platform for sequential and selective derivatization, enabling the synthesis of a diverse library of compounds with significant biological potential.

This guide provides an in-depth comparison of the biological activities of various derivatives synthesized from this core, focusing primarily on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships, mechanisms of action, and the experimental data that underpin these findings, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity: A Multi-Pronged Attack on Malignancy

Derivatives of 5-amino-6-chloropyrimidine-4-thiol have demonstrated significant potential as anticancer agents, acting through diverse mechanisms, including kinase inhibition, microtubule disruption, and apoptosis induction.

Thiazolo[4,5-d]pyrimidine Derivatives: Potent Antiproliferative Agents

The fusion of a thiazole ring to the pyrimidine core gives rise to thiazolo[4,5-d]pyrimidines, a class of compounds recognized as potent purine antagonists.[4] The strategic introduction of a trifluoromethyl group into this scaffold can enhance bioavailability, leading to compounds with improved therapeutic properties.[4]

A notable example is 7-Chloro-3-phenyl-5-(trifluoromethyl)[4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) , which has proven to be a highly active agent across multiple human cancer cell lines.[4] Studies conducted by the National Cancer Institute (NCI) revealed its potent cytostatic and cytotoxic effects. The presence of the chlorine atom at the 7-position was found to be crucial for this enhanced activity compared to its 7-oxo counterparts.[4]

CompoundCancer Cell LineActivity MetricResultReference
3b Renal Cancer (UO-31)Growth Percent-82.97%[4]
3b Leukemia (SR)GI500.44 µM[4]
3b Colon Cancer (HCT-116)GI501.19 µM[4]
3b Melanoma (UACC-62)GI501.30 µM[4]
Thieno[2,3-d]pyrimidine Derivatives: Microtubule Targeting Agents

Another powerful class of derivatives are the thieno[2,3-d]pyrimidines, which function as microtubule targeting agents (MTAs). Microtubules are critical components of the cellular cytoskeleton involved in mitosis, making them an excellent target for cancer therapy.[5] These derivatives exert their effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

One of the most potent compounds in this series, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine-2,4-diamine (Compound 4) , exhibited an average GI50 of approximately 10 nM in the 40 most sensitive cell lines of the NCI-60 panel and demonstrated significant antitumor effects in murine xenograft models.[5] A key advantage of these compounds is their ability to circumvent drug resistance mechanisms that often diminish the efficacy of standard MTAs like paclitaxel.[5]

CompoundCancer Cell LineIC50 (Antiproliferative)Tubulin Assembly Inhibition (IC50)Reference
Compound 4 MDA-MB-435 (Melanoma)26 nM2.1 µM[5]
Compound 5 NCI/ADR-RES (Ovarian)33 nM1.6 µM[5]
Compound 7 A549 (Lung)37 nM1.8 µM[5]
Pyrimidine Hybrids: Dual-Target Kinase Inhibitors

The versatility of the pyrimidine scaffold allows for its hybridization with other pharmacologically active heterocycles, creating molecules that can target multiple signaling pathways simultaneously. A prominent strategy involves the design of dual inhibitors targeting key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] These receptors are crucial for tumor cell proliferation, survival, and angiogenesis.[9][10][11]

Derivatives incorporating pyrazole and pyridine moieties have shown superior anticancer activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, outperforming the standard drug Doxorubicin in some cases.

CompoundCell LineIC50 (µM) vs DoxorubicinTarget(s)Reference
Compound 2a (Pyridine) HepG-25.34 ± 0.41 vs 8.11 ± 0.52EGFR/VEGFR-2
Compound 2a (Pyridine) MCF-76.12 ± 0.39 vs 7.42 ± 0.49EGFR/VEGFR-2
Compound 7a (Pyrazole) HepG-26.21 ± 0.38 vs 8.11 ± 0.52EGFR/VEGFR-2
Compound 10b (Thiophene) HepG-27.55 ± 0.49 vs 8.11 ± 0.52EGFR/VEGFR-2

Mechanism of Action: Dual EGFR/VEGFR-2 Inhibition

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK EGF EGF / TGF-α EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits Proliferation Proliferation Survival PI3K_AKT->Proliferation Angiogenesis Angiogenesis Metastasis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by pyrimidine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The structural diversity of 5-amino-6-chloropyrimidine-4-thiol derivatives also translates into a broad spectrum of antimicrobial activities. Modifications to the core structure significantly influence their efficacy and spectrum against various bacterial and fungal strains.

Thiolated Analogs and Schiff Bases

The introduction of various thiol-containing moieties or the formation of Schiff bases can yield compounds with potent antimicrobial properties. Studies have shown that certain thiolated analogs exhibit superior activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Enterococcus faecalis.

For instance, thiolated Vitamin K3 analogs demonstrated specific and potent activity against these Gram-positive bacteria, with some compounds showing minimal inhibitory concentrations (MIC) as low as 4.88 µg/mL.[12] Similarly, Schiff bases derived from 5-amino-1,3,4-thiadiazole-2-thiol showed moderate to excellent activity against a panel of pathogenic bacteria and fungi, with compounds bearing electron-withdrawing groups (e.g., fluorine, nitro) showing particularly high potency.[13]

Compound ClassPathogenMIC (µg/mL)Reference
Thiolated VK3 (VK3a) S. aureus4.88[12]
Thiolated VK3 (VK3a) E. faecalis39.06[12]
Thiolated VK3 (VK3a) C. tropicalis9.76[12]
Schiff Base (2m) S. aureus8[13]
Schiff Base (2m) A. niger8[13]
Schiff Base (2m) C. tropicalis8[13]
Metal-Organic Frameworks (MOFs)

A novel application for pyrimidine-thiol derivatives is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). By coordinating 4,6-diamino-2-pyrimidinethiol with metal centers like Zinc (Zn) and Cobalt (Co), multifunctional materials with potent antibacterial, antibiofilm, and antioxidant properties can be created.[6]

The proposed antibacterial mechanism involves the generation of reactive oxygen species (ROS) resulting from the interaction between the MOF and the bacterial cell membrane, leading to lipid peroxidation and ultimately, cell death.[6] Zn-MOFs, in particular, show high efficacy due to their large surface-to-volume ratio and porous nature.[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these compounds must be robust and well-defined.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][14] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.[2][14] Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Screening

MTT_Workflow start Start plate_cells Plate Cells in 96-Well Plate start->plate_cells incubate1 Incubate Overnight (37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Remove Medium & Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible microbial growth.[7][8][15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).[13]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[7][16]

Conclusion and Future Perspectives

The 5-amino-6-chloropyrimidine-4-thiol scaffold is undeniably a valuable starting point for the development of novel therapeutic agents. The derivatives discussed herein showcase a remarkable breadth of biological activity, from potent, multi-targeted anticancer effects to broad-spectrum antimicrobial action.

  • For Cancer: Thieno[2,3-d]pyrimidines acting as microtubule inhibitors and hybrid molecules targeting EGFR/VEGFR-2 kinases represent highly promising avenues for development. Their ability to overcome common drug resistance mechanisms is a particularly significant advantage.

  • For Infectious Diseases: Thiolated analogs and pyrimidine-based MOFs offer innovative strategies to combat bacterial and fungal pathogens, including drug-resistant strains.

Future research should focus on optimizing the lead compounds from these series to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their precise molecular interactions and downstream effects will be crucial for advancing these promising candidates toward clinical application. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in oncology and infectious disease.

References

  • Glowczyk, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC. Available at: [Link]

  • Abram, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • El-Moghazy, S. M., et al. (2013). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • Foye, B. S., et al. (2020). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Jafar, N. N. A., et al. (2026). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Naid, T., & Ciuffreda, P. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. AACR Journals. Available at: [Link]

  • Khalid, M. F., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PMC. Available at: [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Zhang, L., et al. (2012). Combined EGFR and VEGFR versus Single EGFR Signaling Pathways Inhibition Therapy for NSCLC: A Systematic Review and Meta-Analysis. PLOS ONE. Available at: [Link]

  • Al-Momani, E. K., et al. (2022). Promising Antibacterial and Antifungal Agents Based on Thiolated Vitamin K3 Analogs: Synthesis, Bioevaluation, Molecular Docking. MDPI. Available at: [Link]

  • Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. Available at: [Link]

  • Wallis, C. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC. Available at: [Link]

Sources

Validation

A Comparative Guide to the Anticonvulsant Activity of Purine Analogs Derived from 5-Amino-6-chloropyrimidine-4-thiol

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[1] Pyrimidine and i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry.[1] Pyrimidine and its fused heterocyclic systems, such as purines, have emerged as a promising scaffold in the design of new central nervous system (CNS) active agents, including those with anticonvulsant properties.[2][3] This guide provides an in-depth comparison of the anticonvulsant activity of a series of purine analogs synthesized from the versatile starting material, 5-amino-6-chloropyrimidine-4-thiol.

Synthesis of Purine Analogs: A Generalized Approach

The synthetic route to the target purine analogs typically commences with 5-amino-6-chloropyrimidine-4-thiol, a highly functionalized precursor that allows for diverse chemical modifications.[4] The general synthetic strategy involves a series of reactions, including cyclization and substitution, to construct the purine ring system and introduce various substituents. These modifications are crucial for modulating the physicochemical properties and biological activity of the final compounds.

A representative synthetic pathway is illustrated below. The initial step often involves the reaction of 5-amino-6-chloropyrimidine-4-thiol with a suitable reagent to form the imidazole ring, which is then followed by further substitutions at different positions of the purine core.

G A 5-Amino-6-chloropyrimidine-4-thiol B Intermediate Pyrimidine Derivative A->B Reagent 1 C Cyclization B->C D Purine Scaffold C->D E Substitution Reactions (e.g., Alkylation, Amination) D->E F Target Purine Analogs E->F

Caption: Generalized synthetic workflow for purine analogs.

Comparative Anticonvulsant Activity

The anticonvulsant potential of newly synthesized compounds is typically evaluated using a battery of well-established in vivo models in rodents.[5] The two most widely used primary screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[6][7] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent seizures induced by the chemical convulsant pentylenetetrazole, a model for absence seizures.[1][8]

The following table summarizes the anticonvulsant activity of a representative set of purine analogs, comparing their efficacy and neurotoxicity with standard antiepileptic drugs (AEDs).

CompoundDose (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)Rotarod Neurotoxicity (% Deficit)Protective Index (PI)
Analog 5e 23.4 (ED₅₀)50-->25.6
Carbamazepine 30100050-
Valproate 1001001000-
Phenytoin 40--~50-

Data compiled from multiple sources for illustrative purposes.[6][9]

From the data, Analog 5e (9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine) emerges as a particularly potent compound in the MES model, with a median effective dose (ED₅₀) of 23.4 mg/kg.[6] Importantly, this compound exhibits a high protective index (PI), which is a ratio of the neurotoxic dose to the effective dose, suggesting a favorable safety profile compared to some existing drugs.[6] For instance, while carbamazepine is effective in the MES test, it can induce significant neurotoxicity at therapeutic doses.[6] Similarly, phenytoin, another established AED, also shows locomotor suppression.[9]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the findings, standardized and validated experimental protocols are paramount. The following are detailed step-by-step methodologies for the key anticonvulsant screening tests.

Maximal Electroshock (MES) Test

  • Animal Preparation: Adult male mice (e.g., Kunming strain, 18-22 g) are used. The animals are allowed to acclimatize for at least one week before the experiment.

  • Drug Administration: The test compounds are typically suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered intraperitoneally (i.p.). Control animals receive the vehicle alone.

  • Induction of Seizure: At the time of peak effect of the drug (e.g., 30 minutes post-administration), a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension. The absence of this response is considered as protection.

  • Data Analysis: The percentage of protected animals in each group is calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Drug Administration: Test compounds or vehicle are administered i.p.

  • Induction of Seizure: At the time of peak drug effect, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.

  • Observation: The animals are observed for 30 minutes for the onset of clonic seizures (lasting for at least 5 seconds). The absence of clonic seizures is considered protection.[10]

  • Data Analysis: The percentage of protected animals is calculated, and the ED₅₀ can be determined.

Rotarod Neurotoxicity (TOX) Test

  • Animal Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for at least 1 minute in three consecutive trials.

  • Drug Administration: The test compounds are administered to the trained animals.

  • Testing: At various time points after drug administration, the animals are placed on the rotarod, and their ability to remain on the rod for 1 minute is recorded.

  • Data Analysis: The inability to remain on the rod for the full minute is indicative of neurotoxicity. The TD₅₀ (the dose that causes neurotoxicity in 50% of the animals) can be calculated.

G cluster_0 In Vivo Anticonvulsant Screening A Test Compound Administration (i.p.) B Maximal Electroshock (MES) (Tonic-Clonic Seizure Model) A->B C Subcutaneous PTZ (scPTZ) (Absence Seizure Model) A->C D Rotarod Test (Neurotoxicity) A->D E Data Analysis (ED₅₀, TD₅₀, PI) B->E C->E D->E

Caption: Experimental workflow for anticonvulsant evaluation.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The variation in anticonvulsant activity among the synthesized purine analogs highlights the importance of their chemical structure.[11][12] Structure-activity relationship (SAR) studies help in identifying the key structural features responsible for the observed biological activity. For instance, the nature and size of the substituent at the 9-position of the purine ring, as well as the type of heterocyclic ring at the 6-position, have been shown to significantly influence anticonvulsant potency.[6]

The exact mechanism of action for many novel anticonvulsants is often multifaceted. Potential mechanisms for purine analogs could involve modulation of various ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic, glutamatergic). For example, some pyrimidine derivatives have been shown to interact with GABA-A receptors.[13] Further mechanistic studies, such as electrophysiological recordings and receptor binding assays, are necessary to elucidate the precise molecular targets of these promising purine analogs.

G cluster_0 Structure-Activity Relationship (SAR) A Purine Scaffold B Substituent at 9-Position (e.g., Alkyl Chain Length) A->B C Substituent at 6-Position (e.g., Heterocyclic Ring) A->C D Anticonvulsant Activity (Potency & Selectivity) B->D C->D

Caption: Key structural determinants of anticonvulsant activity.

Conclusion and Future Directions

Purine analogs derived from 5-amino-6-chloropyrimidine-4-thiol represent a promising class of compounds with significant anticonvulsant potential. In particular, compounds like 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e) have demonstrated superior activity and a better safety profile in preclinical models compared to some conventional AEDs.[6] The modular nature of their synthesis allows for extensive chemical exploration to optimize their pharmacological properties.

Future research should focus on:

  • Expanding the chemical library of purine analogs to further refine the SAR.

  • Conducting detailed mechanistic studies to identify their molecular targets.

  • Evaluating the oral bioavailability and pharmacokinetic profiles of the most potent compounds.

  • Assessing the efficacy of lead compounds in more sophisticated, chronic models of epilepsy.[5]

By systematically addressing these aspects, the development of novel, safer, and more effective purine-based anticonvulsant drugs can be significantly advanced.

References

  • Synthesis and anticonvulsant activity of novel purine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. Acta Pharmaceutica Sciencia. [Link]

  • SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Journal of Chemical and Pharmaceutical Research. [Link]

  • In Vivo and In Vitro Characterization of Close Analogs of Compound KA-11, a New Antiseizure Drug Candidate. MDPI. [Link]

  • Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. [Link]

  • Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Longdom Publishing. [Link]

  • The Structure-Activity Relationships of Familiar Antiepileptic Drugs and Na+ Channels. UNIS. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

  • Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. PubMed. [Link]

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLOS One. [Link]

  • Amino acid derivatives with anticonvulsant activity. PubMed. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. [Link]

  • Anticonvulsant Profiles of Three Hemorphin-4 Analogs with Rhodamine B in Mice. MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PMC. [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents. PubMed. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. [Link]

  • Interneuron-Driven Ictogenesis in the 4-Aminopyridine Model: Depolarization Block and Potassium Accumulation Initiate Seizure-like Activity. MDPI. [Link]

Sources

Comparative

Head-to-Head Comparison of Catalysts for 5-Amino-6-chloropyrimidine-4-thiol Reactions

Introduction 5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly versatile heterocyclic building block, primarily utilized in the synthesis of purine bioisosteres and thiazolo[5,4-d]pyrimidine derivatives[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly versatile heterocyclic building block, primarily utilized in the synthesis of purine bioisosteres and thiazolo[5,4-d]pyrimidine derivatives[1]. In medicinal chemistry and drug discovery, functionalizing this core structure requires two critical catalytic phases:

  • Cyclization : Condensation of the amino and thiol groups to form the fused thiazole ring system.

  • Cross-Coupling : Transition-metal-catalyzed functionalization of the electron-deficient C-Cl bond.

As an Application Scientist optimizing these synthetic routes, I have evaluated numerous catalytic systems for these transformations. This guide objectively compares the performance of various catalysts, providing mechanistic causality and self-validating experimental protocols to ensure high-yield, reproducible syntheses.

Phase 1: Catalysts for Thiazolo[5,4-d]pyrimidine Cyclization

The conversion of 5-amino-6-chloropyrimidine-4-thiol to 7-chlorothiazolo[5,4-d]pyrimidine is typically achieved using trialkyl orthoesters (e.g., triethyl orthoformate)[2]. While this reaction can proceed thermally, the choice of a Brønsted acid catalyst drastically alters the reaction kinetics, yield, and impurity profile.

Head-to-Head Comparison: Cyclization Catalysts
Catalyst SystemReagentTemp (°C)Time (h)Avg. YieldMechanistic Advantage / Drawback
None (Thermal) Triethyl orthoformate146 (Reflux)2–465–75%Relies purely on thermal elimination of ethanol. Prone to forming dark, tarry degradation products due to prolonged heating.
p -TsOH (10 mol%) Triethyl orthoformate1001–285–95%Optimal. Protonates the orthoester, accelerating electrophilic attack by the thiol/amine. Lowers required temperature, yielding a cleaner crude profile.
AcOH (Solvent/Cat) Triethyl orthoacetate1203–470–80%Mild acid catalysis. Yields the 2-methyl-substituted thiazolopyrimidine[3]. Can lead to incomplete conversion if trace water is present.
Causality & Experience

Running the cyclization catalyst-free requires refluxing at ~146 °C. At this elevated temperature, the pyrimidine core is susceptible to thermal degradation, which complicates downstream purification. By introducing 10 mol% p -toluenesulfonic acid ( p -TsOH), we lower the activation energy by protonating the orthoformate, making it a highly reactive electrophile. This allows the reaction to reach completion at 100 °C in half the time, directly translating to a higher yield and easier product isolation.

Self-Validating Protocol: p -TsOH Catalyzed Cyclization

Objective: Synthesize 7-chlorothiazolo[5,4-d]pyrimidine.

  • Setup: In a dry 100 mL round-bottom flask, suspend 5-amino-6-chloropyrimidine-4-thiol (5.0 g, 30.9 mmol) in triethyl orthoformate (30 mL)[2].

  • Catalyst Addition: Add p -TsOH monohydrate (0.58 g, 3.09 mmol, 10 mol%).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere. The suspension will transition to a clear solution as the starting material is consumed.

  • Validation Check: After 1.5 hours, sample 10 µL, dilute in MeOH, and analyze via LC-MS. Self-Validation: The reaction is complete when the starting material mass ( m/z 161.6) is entirely replaced by the product mass ( m/z 171.6).

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo to 30% of its original volume. Cool to 4 °C to induce precipitation. Filter and wash with cold hexanes to afford the product as an off-white solid.

Phase 2: Palladium Catalysts for C-Cl Cross-Coupling

Once the thiazolopyrimidine core is formed, the C7-chloro position (originally the C6-chloro of the starting material) becomes highly activated for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. For electron-deficient heteroaryl chlorides, the choice of Palladium pre-catalyst and ligand is the single most critical variable[5].

Head-to-Head Comparison: Cross-Coupling Catalysts
Pre-catalystLigand / Bite AngleLoadingBaseBest ApplicationPerformance Notes
Pd(PPh 3​ ) 4​ PPh 3​ (built-in)5–10 mol%Na 2​ CO 3​ Unhindered aryl boronic acids.Baseline standard. Often suffers from catalyst deactivation and requires high loading[4].
PdCl 2​ (dppf) dppf (~99°)2–5 mol%K 2​ CO 3​ Sterically hindered substrates.Highly Reliable. The large bite angle of dppf accelerates reductive elimination, preventing competitive dehalogenation[4].
Pd 2​ (dba) 3​ XPhos / SPhos1–3 mol%Cs 2​ CO 3​ Challenging S N​ Ar / Buchwald aminations.Bulky, electron-rich biarylphosphines facilitate rapid oxidative addition into the C-Cl bond[5].
Causality & Experience

When coupling 7-chlorothiazolo[5,4-d]pyrimidine with sterically hindered boronic acids, Pd(PPh 3​ ) 4​ frequently stalls at the transmetalation or reductive elimination step, leading to protodehalogenation (yielding the undesired des-chloro byproduct). I strongly recommend switching to PdCl 2​ (dppf) . The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a wide bite angle (~99°), which forces the two coupling partners closer together on the Palladium center. This thermodynamically drives the reductive elimination step and drastically improves the yield of the desired biaryl product.

Self-Validating Protocol: Suzuki Coupling with PdCl 2​ (dppf)

Objective: C7-Aryl functionalization of the thiazolopyrimidine core.

  • Setup: In a microwave vial, combine 7-chlorothiazolo[5,4-d]pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and K 2​ CO 3​ (3.0 mmol).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H 2​ O (5 mL). Sparge the solution with Argon for 10 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent oxidation of the Pd(II) catalyst.

  • Catalyst Addition: Add PdCl 2​ (dppf)-CH 2​ Cl 2​ adduct (0.05 mmol, 5 mol%)[4]. Seal the vial.

  • Reaction: Heat at 90 °C for 4 hours.

  • Validation Check: Analyze via TLC (Hexanes/EtOAc 1:1). Self-Validation: The starting material spot (UV active, higher Rf) should disappear, and a new, highly fluorescent product spot should appear at a lower Rf.

  • Workup: Filter the mixture through a pad of Celite to remove the Palladium black. Extract the filtrate with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Mechanistic Workflows and Pathways

To visualize these transformations, the following diagrams map the synthetic workflow and the specific catalytic cycle of the cross-coupling phase.

SynthesisWorkflow A 5-Amino-6-chloro- pyrimidine-4-thiol B Cyclization (Triethyl Orthoformate + p-TsOH) A->B C 7-Chlorothiazolo [5,4-d]pyrimidine B->C D Pd-Catalyzed Cross-Coupling (PdCl2(dppf)) C->D E C7-Functionalized Thiazolopyrimidine D->E

Workflow from 5-amino-6-chloropyrimidine-4-thiol to functionalized thiazolopyrimidines.

PdCatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition C-Cl Bond Cleavage Pd0->OA + Heteroaryl Chloride PdII Pd(II) Intermediate Ar-Pd(L)n-Cl OA->PdII TM Transmetalation Boronic Acid Transfer PdII->TM + Ar'-B(OH)2, Base PdII_TM Pd(II) Complex Ar-Pd(L)n-Ar' TM->PdII_TM RE Reductive Elimination Product Release PdII_TM->RE RE->Pd0 - Biaryl Product

Palladium-catalyzed cross-coupling cycle for C-Cl bond functionalization.

References
  • 5-Amino-6-chloropyrimidine-4-thiol | 54851-35-3 , Benchchem. 1

  • WO2017059080A1 - Biaryl kinase inhibitors , Google Patents. 4

  • WO2010014930A2 - Therapeutic agents , Google Patents.2

  • WO2013012918A1 - Heterocyclic compounds and uses thereof , Google Patents. 6

  • 5-Chlorothiazolo[4,5-d]pyrimidine | Research Chemical , Benchchem. 5

Sources

Validation

Benchmarking the Efficiency of 5-Amino-6-chloropyrimidine-4-thiol Synthesis Methods

Executive Summary 5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly versatile building block in medicinal chemistry, serving as the immediate precursor for thiazolo[5,4-d]pyrimidines and various purine ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly versatile building block in medicinal chemistry, serving as the immediate precursor for thiazolo[5,4-d]pyrimidines and various purine analogs. These scaffolds are critical pharmacophores in the development of [1] and [2]. This guide objectively benchmarks the two dominant synthetic methodologies for this intermediate: the direct sulfhydrolysis method using sodium hydrosulfide (NaSH) and the two-step isothiouronium salt pathway using thiourea. By analyzing reaction efficiency, scalability, and mechanistic causality, this guide provides process chemists with the data necessary to select the optimal route for their specific drug development workflows.

Mechanistic Benchmarking & Pathway Analysis

Method A: Direct Nucleophilic Aromatic Substitution (SNAr) via NaSH

The direct sulfhydrolysis of 4,6-dichloro-5-aminopyrimidine relies on a classic SNAr mechanism. The C4 and C6 positions of the pyrimidine ring are highly electrophilic due to the strong electron-withdrawing nature of the ring nitrogens and the chlorine substituents. When treated with NaSH in a polar protic solvent like methanol, the hydrosulfide anion attacks the C4 position, forming a transient Meisenheimer complex before eliminating the chloride leaving group.

Causality Insight: Methanol is specifically chosen as the solvent because it readily dissolves both the organic substrate and the NaSH hydrate, facilitating a homogeneous reaction environment that accelerates the transition state[1]. Strict stoichiometric control (1.0 to 1.1 equivalents of NaSH) is critical to prevent bis-substitution at the C6 position.

NaSH_Method SM 4,6-dichloro-5- aminopyrimidine MC Meisenheimer Complex (Transition State) SM->MC NaSH, MeOH 75°C, 1h Prod 5-amino-6-chloropyrimidine -4-thiol MC->Prod -NaCl pH 5 Workup

Fig 1: Direct S_NAr pathway using NaSH, highlighting the Meisenheimer transition state.

Method B: The Isothiouronium Salt Pathway via Thiourea

For laboratories where the handling of toxic NaSH and the potential generation of lethal H2S gas pose unacceptable safety risks, the thiourea method offers a robust alternative. Thiourea acts as a neutral, soft nucleophile that attacks the C4 position to form a stable isothiouronium salt intermediate. This intermediate is subsequently hydrolyzed by an aqueous base (e.g., NaOH) to yield the desired thiolate, which is then protonated to the thiol.

Causality Insight: The two-step nature of this reaction provides a strategic control point. The isothiouronium salt often precipitates out of the ethanolic reaction mixture, driving the reaction forward via Le Chatelier's principle and allowing for intermediate purification if the starting material is impure[3].

Thiourea_Method SM 4,6-dichloro-5- aminopyrimidine Iso Isothiouronium Salt Intermediate SM->Iso Thiourea, EtOH Reflux, 3-4h Prod 5-amino-6-chloropyrimidine -4-thiol Iso->Prod 10% NaOH (aq) Hydrolysis & pH 5

Fig 2: Two-step thiourea pathway via an isothiouronium intermediate and subsequent hydrolysis.

Quantitative Data Presentation

The following table summarizes the performance metrics of both methods based on standard process chemistry parameters.

Benchmarking ParameterMethod A (NaSH Direct SNAr)Method B (Thiourea Pathway)
Overall Yield 85% – 95%75% – 85%
Reaction Time 1 – 2 hours4 – 6 hours (Total)
Step Count 1 (Direct substitution)2 (Substitution + Hydrolysis)
Atom Economy / E-factor High (NaCl is the only byproduct)Moderate (Generates urea byproduct)
Safety Profile High Risk (Requires strict H2S gas controls)Moderate Risk (Thiourea is less volatile)
Scalability Excellent (Preferred industrial route)Good (Preferred in discovery chemistry)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs) and mechanistic rationale.

Protocol A: Direct Synthesis via Sodium Hydrosulfide

Adapted from established [1].

  • Reaction Setup: To a solution of 4,6-dichloropyrimidin-5-amine (1.0 eq, e.g., 250 mg, 1.52 mmol) in methanol (15 mL), add sodium hydrosulfide hydrate (1.0 eq, 113 mg, 1.52 mmol) under a strict nitrogen atmosphere.

    • Causality: Nitrogen prevents the oxidative dimerization of the resulting thiol into a disulfide.

  • Thermal Activation: Heat the reaction mixture to 75 °C for 1 hour.

    • IPC Check: Monitor via LC/MS. The endpoint is validated by the disappearance of the starting material (m/z ~164) and the appearance of the product mass (m/z ~161).

  • Solvent Exchange & Basification: Concentrate the mixture under reduced pressure to remove methanol. Add 10% aqueous sodium hydroxide solution (approx. 5-10 mL).

    • Causality: NaOH solubilizes the product entirely as a sodium thiolate salt, leaving unreacted starting material or organic impurities insoluble for potential filtration.

  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to exactly pH 5 using glacial acetic acid.

    • Causality: The pKa of the pyrimidine nitrogens is ~2-3, while the thiol pKa is ~6-8. Adjusting to pH 5 protonates the thiolate to the neutral thiol without protonating the ring nitrogens. This forces the zwitterionic/neutral product to crash out of the aqueous phase[1].

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry in vacuo.

Protocol B: Two-Step Synthesis via Thiourea

Adapted from [3].

  • Isothiouronium Formation: Dissolve 4,6-dichloropyrimidin-5-amine (1.0 eq) and thiourea (1.1 eq) in absolute ethanol. Reflux the mixture for 3 to 4 hours.

    • IPC Check: A distinct precipitate (the isothiouronium hydrochloride salt) will form in the boiling ethanol, serving as a visual indicator of reaction progress.

  • Hydrolysis: Cool the mixture to room temperature and concentrate. Dissolve the crude residue in 10% aqueous NaOH and heat to 60 °C for 1 hour.

    • Causality: The base cleaves the isothiouronium moiety, releasing urea and forming the soluble sodium thiolate of the pyrimidine.

  • Acidification & Isolation: Cool the solution to 0-5 °C in an ice bath. Slowly add 3N HCl or acetic acid to adjust the pH to 5.

    • IPC Check: A thick brown/yellow solid will precipitate immediately upon reaching the isoelectric point[3]. Filter, wash with water, and dry under vacuum.

Conclusion & Recommendations

Both methods successfully yield 5-amino-6-chloropyrimidine-4-thiol with high purity.

  • For Process-Scale Manufacturing: Method A (NaSH) is the undisputed choice. Its superior atom economy, single-step nature, and higher overall yield make it ideal for large-scale reactors equipped with proper H2S scrubbing infrastructure.

  • For Discovery & Bench-Scale Chemistry: Method B (Thiourea) is highly recommended. It bypasses the acute toxicity and odor issues associated with NaSH, providing a safer, bench-stable intermediate that is easily handled in standard fume hoods.

References

  • Title: WO2017059080A1 - Biaryl kinase inhibitors Source: Google Patents URL
  • Title: WO2008057402A2 - N-aryl-isoxazolopyrimidin-4-amines and related compounds as activators of caspases and inducers of apoptosis and the use thereof Source: Google Patents URL
  • Title: WO2010014930A2 - Therapeutic agents Source: Google Patents URL

Sources

Comparative

A Comparative Guide to the In-Vitro Biological Evaluation of Compounds Derived from 5-Amino-6-chloropyrimidine-4-thiol

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring can unlock a diverse range of biological activities. This guide provides an in-depth technical comparison of the in-vitro testing of compounds synthesized from a particularly versatile precursor: 5-amino-6-chloropyrimidine-4-thiol. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The 5-amino-6-chloropyrimidine-4-thiol molecule is a trifunctional building block, offering reactive sites at the 4-thiol, 5-amino, and 6-chloro positions. This unique arrangement allows for a variety of chemical modifications, leading to a wide array of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.

Comparative In-Vitro Evaluation: A Multi-Faceted Approach

The biological evaluation of novel compounds derived from 5-amino-6-chloropyrimidine-4-thiol necessitates a battery of in-vitro assays to elucidate their therapeutic potential and mechanism of action. Below, we compare the performance of representative pyrimidine derivatives in key biological assays.

Anticancer Activity

A significant focus of pyrimidine derivative research is in the field of oncology. The in-vitro anticancer activity of these compounds is commonly assessed using cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell Line(s)Key Findings (e.g., IC50, EC50)Reference
6-amino-5-cyano-2-thiopyrimidine derivativesLeukemia cell linesHigh selectivity towards leukemia[1][2]
2-amino-4-(4-bromophenylpiperazin-1-yl)-pyrimidineHCT116 (colon), MCF7 (breast)EC50: 89.24 ± 1.36 µM (HCT116), 89.37 ± 1.17 µM (MCF7)[1]
4-amino-5-methyl-2-(substituted)-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (breast)IC50: 4.3 ± 0.11 µg/mL[1]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesA375 (melanoma), C32 (melanoma), DU145 (prostate), MCF-7/WT (breast)7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was most active.[5]
Aminopyrimidine hybridsMCF-7 (breast)Compound 10b exhibited an IC50 of 31.8 ± 2.0 μM and potent EGFR-TK inhibition (IC50 = 0.7 ± 0.02 μM).[6][7][6][7]
Antimicrobial and Antifungal Activity

The pyrimidine nucleus is also a common feature in compounds with antibacterial and antifungal properties.[8] The in-vitro efficacy of these derivatives is typically determined by their minimum inhibitory concentration (MIC) against various microbial strains.

Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Compound/Derivative ClassMicrobial Strain(s)Key Findings (e.g., MIC)Reference
Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiolStaphylococcus aureus, Aspergillus niger, Candida tropicalisCompounds with electron-withdrawing groups showed excellent activity (MIC = 8 µg/mL).[9]
Thienopyrimidine derivativesVarious bacteria and fungiShowed good to moderate activity against most strains.[4][10]
5-Iodopyrimidine analogsP. aeruginosa, S. aureus, B. subtilis, A. niger, A. terrusSeveral compounds exhibited good antibacterial and antifungal activity.[11]
Pyrimidine derivatives from chalconesMycobacterium tuberculosis H37 RV strainSome compounds showed moderate activity with an MIC of 6.25 µg/mL.[12]
Enzyme Inhibition

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[8] In-vitro enzyme inhibition assays are crucial for identifying the molecular targets of these compounds and understanding their mechanism of action.

Table 3: Comparative Enzyme Inhibitory Activity of Pyrimidine Derivatives

Compound/Derivative ClassTarget EnzymeKey Findings (e.g., IC50)Reference
Pyrimidine diamine derivativesAcetylcholinesterase (AChE)~90% inhibition at 9 µM for several compounds.[3]
Aminopyrimidine hybridsEpidermal Growth Factor Receptor (EGFR) kinasePotent inhibition with IC50 values as low as 0.7 ± 0.02 μM.[6][7][6][7]
6-amino-5-cyano-2-thiopyrimidine derivative (Compound 1c)PI3KδComparable activity to the known inhibitor Duvelisib (IC50 = 0.0034 μM).[2]
5-chlorine-2-amino-pyrimidine derivativesPolo-like kinase 4 (PLK4)Several compounds exhibited potent inhibition with IC50 < 10 nM.[13]

Key Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the key in-vitro assays discussed above. These protocols are designed to be self-validating and are based on established standards in the field.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance at 570 nm formazan_solubilization->read_plate calculate_ic50 8. Calculate % Viability and IC50 read_plate->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution 1. Serial Dilution of Test Compound inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells inoculum_prep->inoculation incubation 4. Incubate Plates inoculation->incubation read_results 5. Visually Assess for Growth incubation->read_results determine_mic 6. Determine MIC read_results->determine_mic

Caption: Workflow for broth microdilution assay.

Protocol 3: In-Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.[3]

Principle: The activity of a target enzyme is measured in the presence and absence of the test compound. A decrease in enzyme activity in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and any necessary co-factors in an appropriate buffer.

  • Reaction Setup: In a microplate, combine the enzyme, buffer, and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring a change in absorbance, fluorescence, or luminescence over time. This signal is proportional to the enzyme's activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents 1. Prepare Enzyme, Substrate, Buffer mix 2. Combine Enzyme, Buffer, & Inhibitor reagents->mix pre_incubate 3. Pre-incubate mix->pre_incubate initiate 4. Add Substrate to Initiate Reaction pre_incubate->initiate detect 5. Monitor Signal (Absorbance, etc.) initiate->detect analyze 6. Calculate % Inhibition and IC50 detect->analyze

Caption: General workflow for an in-vitro enzyme inhibition assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is critical for drug development. For instance, many anticancer pyrimidine derivatives target key proteins in cell proliferation and survival pathways, such as the EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Transcription Factor Activation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

Conclusion and Future Directions

The versatile 5-amino-6-chloropyrimidine-4-thiol scaffold continues to be a valuable starting point for the synthesis of novel compounds with a wide range of biological activities. The in-vitro testing methodologies outlined in this guide provide a robust framework for the initial evaluation of these derivatives. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for their respective biological targets. Further investigation into their mechanisms of action will be crucial for their development as next-generation therapeutic agents.

References

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. Available at: [Link]

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. International Journal of Pharmaceutical Sciences and Research.
  • Design, synthesis and antimicrobial screening of some new thienopyrimidines. Organic Communications. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy-nucleosides. Digital CSIC. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol. ResearchGate. Available at: [Link]

  • Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Synthesis and biological activity of 2'-deoxy-4'-thio-pyrazolo[3,4-d]pyrimidine nucleosides. PubMed. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-amino-6-chloropyrimidine-4-thiol proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Amino-6-chloropyrimidine-4-thiol 5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly reactive heterocyclic building block frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Amino-6-chloropyrimidine-4-thiol

5-amino-6-chloropyrimidine-4-thiol (CAS: 54851-35-3) is a highly reactive heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including biaryl kinase inhibitors targeting AAK1 and ferroportin inhibitors (1)[1]. Due to the presence of both a volatile thiol (-SH) group and a halogenated pyrimidine ring, this compound presents unique logistical and safety challenges. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step protocols for the safe handling, storage, and EPA-compliant disposal of this chemical.

Section 1: Physicochemical Profile & Biological Context

Understanding the physicochemical properties of 5-amino-6-chloropyrimidine-4-thiol is essential for predicting its behavior during disposal. To maintain stability and prevent premature degradation, the compound must be sealed and stored in dry conditions at 2-8°C (2)[2].

Table 1: Quantitative Data & Chemical Profile

PropertyValue
Chemical Name 5-amino-6-chloropyrimidine-4-thiol
CAS Number 54851-35-3
Molecular Formula C₄H₄ClN₃S
Molecular Weight 161.61 g/mol
Storage Temperature Sealed in dry, 2-8°C
Hazard Classification Halogenated Organic, Thiol / Mercaptan

Biological Application Context In drug discovery workflows, this compound acts as a critical precursor. For example, it is used to synthesize AAK1 inhibitors. AAK1 is a kinase that phosphorylates the AP-2 complex, a process that stimulates clathrin-coated endocytosis for synaptic vesicle recycling (1)[1].

AAK1Pathway Drug 5-amino-6-chloropyrimidine-4-thiol (Precursor) Inhibitor Biaryl Kinase Inhibitor Drug->Inhibitor Synthesis AAK1 AAK1 Kinase Inhibitor->AAK1 Inhibits AP2 AP-2 Complex (mu-2 subunit) AAK1->AP2 Phosphorylates Clathrin Clathrin Coat Clathrin->AAK1 Stimulates Endocytosis Receptor-Mediated Endocytosis AP2->Endocytosis Links Cargo

Role of 5-amino-6-chloropyrimidine-4-thiol derivatives in AAK1-mediated endocytosis.

Section 2: Causality in Handling & Storage

Why does 5-amino-6-chloropyrimidine-4-thiol require stringent segregation and specialized disposal?

  • The Thiol Group (-SH): Mercaptans (thiols) are notorious for their foul odor, high aquatic toxicity, and reactivity. They are strictly prohibited from drain disposal (3)[3].

  • The Halogenated Ring: Chlorinated organics are environmentally persistent. If incinerated at low temperatures, they risk forming highly toxic dioxins. Therefore, they must be classified specifically as "Halogenated Organic Waste" to ensure they are routed to high-temperature incineration facilities.

Table 2: Chemical Incompatibilities & Storage Guidelines

Incompatible MaterialRisk / CausalityStorage Mitigation
Strong Oxidizers Exothermic oxidation of the thiol group, potential gas evolution.Store in secondary containment away from nitrates, peroxides, and hypochlorites.
Strong Acids Potential release of toxic hydrogen sulfide (H₂S) gas.Segregate strictly from concentrated mineral acids.
Non-compatible Plastics Permeation of volatile thiols through thin plastics.Store in amber glass or high-density polyethylene (HDPE).

Section 3: Step-by-Step Disposal Methodologies

Laboratories must treat all samples and analytical waste containing this compound as regulated hazardous waste (4)[4].

DisposalWorkflow Start 5-amino-6-chloropyrimidine-4-thiol Waste Generation Decision Is immediate odor control or spill mitigation required? Start->Decision Oxidation In-Lab Oxidation (NaOCl treatment) Decision->Oxidation Yes LabPack Direct Lab Packing (Segregated Container) Decision->LabPack No AqueousWaste Aqueous Halogenated Waste (Sulfonic Acid Derivative) Oxidation->AqueousWaste SolidWaste Solid Halogenated Waste (Thiol) LabPack->SolidWaste Incineration EPA-Approved High-Temperature Incineration AqueousWaste->Incineration SolidWaste->Incineration

Workflow for the safe disposal and deactivation of 5-amino-6-chloropyrimidine-4-thiol.

Protocol A: Direct Lab-Packing (Standard Operational Procedure)

This is the primary, preferred method for routine disposal of surplus chemical or experimental waste.

  • Step 1: Segregation. Place the chemical in a leak-proof, high-density polyethylene (HDPE) or amber glass container. Do not use metal containers, as trace acidic impurities can react with the metal (5)[5].

  • Step 2: Labeling. Affix a compliant hazardous waste label. Explicitly list "5-amino-6-chloropyrimidine-4-thiol (Halogenated Organic / Thiol)".

  • Step 3: Secondary Containment. Place the primary container inside a secondary bin to prevent spills from reaching the drainage system or reacting with incompatible chemicals (5)[5].

  • Step 4: Accumulation & Transport. Store in a designated, ventilated hazardous waste area. Transfer to a licensed waste disposal facility for high-temperature incineration within your regulatory time limit.

Protocol B: In-Lab Oxidative Deactivation (For Spill Mitigation & Odor Control)

Causality: When a spill occurs or when working with highly odorous surplus, the thiol group can be oxidized to a sulfonic acid using sodium hypochlorite (bleach). This eliminates the volatility and odor of the mercaptan, though the resulting chlorinated pyrimidine derivative still requires halogenated hazardous waste disposal (6)[6].

  • Step 1: Setup. Conduct all operations inside a certified fume hood. Equip a 3-necked flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Step 2: Reagent Preparation. Pour a 25% molar excess of commercial sodium hypochlorite (5.25% laundry bleach) into the flask (6)[6].

  • Step 3: Addition. Dissolve the 5-amino-6-chloropyrimidine-4-thiol in a non-oxidizable solvent (e.g., THF). Add this solution dropwise to the stirred hypochlorite at room temperature (6)[6].

  • Step 4: Final Collection. The reaction yields an aqueous mixture containing chlorinated pyrimidine sulfonic acid. Collect this in a container labeled "Aqueous Halogenated Waste". Do not pour down the drain.

Section 4: Regulatory & EPA Compliance

At the federal level, chemical wastes are strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA) (5)[5].

  • EPA ID Number: Laboratories must apply for an EPA ID Number based on their monthly generation volume (5)[5].

  • Storage Limits: Large quantity generators (>100 kg/month ) are restricted to 90 days of on-site storage before mandatory transport to a licensed facility (5)[5].

  • Record Keeping: Laboratories must maintain up-to-date and retrievable records of waste handling to maintain their generator status (4)[4].

References

  • ChemScene. "54851-35-3 | 5-Amino-6-chloropyrimidine-4-thiol".
  • Google Patents. "WO2017059080A1 - Biaryl kinase inhibitors".
  • SD.gov. "Waste Lab Chemical Disposal Guidance".
  • EPA.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly".
  • EPFL.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-amino-6-chloropyrimidine-4-thiol

This document provides a comprehensive guide for the safe handling, use, and disposal of 5-amino-6-chloropyrimidine-4-thiol (CAS No. 54851-35-3).[1] As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling, use, and disposal of 5-amino-6-chloropyrimidine-4-thiol (CAS No. 54851-35-3).[1] As a valued researcher, your safety is paramount. This guide moves beyond mere compliance, offering a framework grounded in chemical first principles to ensure every procedure is a self-validating system of safety. The protocols herein are synthesized from an analysis of the compound's constituent functional groups and best practices for analogous structures.

Hazard Analysis: A Synthesis of Functional Group Chemistry

The primary hazards are associated with irritation, potential release of toxic gases upon decomposition, and overwhelming malodor from the thiol group.[2][3][4]

Hazard CategoryAssociated Functional Group(s)Rationale & Potential Consequences
Skin & Eye Irritation Aminopyrimidine, Chloro-substituentSimilar chlorinated aminopyrimidines are known to cause skin irritation and serious eye irritation.[4][5][6] Direct contact can lead to redness, discomfort, or chemical burns.
Respiratory Irritation Aminopyrimidine, ThiolInhalation of dust or aerosols may cause respiratory tract irritation.[4][6] This is a common hazard for fine organic solids.
Stench & Odor Hazard Thiol (-SH)Thiols, or mercaptans, are infamous for their extremely potent and unpleasant odors, detectable at parts-per-million levels.[2] While not acutely toxic at low concentrations, the odor can cause significant distress and trigger false alarms for gas leaks.[2] Controlling vapor release is a primary operational priority.
Hazardous Decomposition Chloro-substituentThermal decomposition or combustion can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3][7]
Environmental Hazard Chloro-substituent, Pyrimidine RingHalogenated organic compounds require disposal as hazardous waste to prevent environmental contamination.[3][8]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not arbitrary; it is a carefully considered barrier matched to the specific chemical threats. All PPE must be inspected prior to use.[9]

Protection TypeSpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact with chlorinated organic compounds.[3] Double-gloving is strongly recommended to protect against contamination when removing items from a fume hood.[10]
Eye & Face Protection Tightly-fitting safety goggles with side-shields. A face shield should be worn over goggles if there is a significant splash risk.[3][11]Protects against accidental splashes of dissolved material or contact with airborne particulates, preventing serious eye irritation.[5][11]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Should be kept buttoned.
Respiratory Protection Not required if all handling occurs within a certified chemical fume hood.An N95 dust mask or a fitted respirator may be required if engineering controls fail or during a large spill cleanup.[4]

Operational Plan: A Framework for Safe Handling

Success in the lab is predicated on proactive safety. This workflow is designed to minimize exposure and mitigate the primary hazards, particularly the potent odor of the thiol group.

Engineering Controls: The Primary Containment Strategy
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and the setup of reactions, must be performed inside a properly functioning chemical fume hood.[3][12] This is non-negotiable.

  • Bleach Trap for Odor Neutralization: The most significant challenge with thiols is odor management.[2] Any procedure that could release thiol vapors (e.g., inert gas stream from a reaction, rotary evaporator vacuum exhaust) must be vented through a bleach trap. This oxidizes the volatile thiol to a less odorous compound.[12]

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review this guide and the SDS of any other reagents being used.

    • Don all required PPE as specified in the table above.

    • Prepare a bleach bath (a 1:1 mixture of commercial bleach and water in a labeled, covered plastic container) inside the fume hood for decontaminating glassware.[12]

    • Ensure a designated, labeled hazardous waste container is accessible within the fume hood.[8]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[3][8]

    • Handle the solid gently to minimize the generation of airborne particles.[4]

    • Keep the source container tightly sealed when not in immediate use.[3]

  • Post-Handling & Cleanup:

    • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Segregate all contaminated disposable materials (e.g., gloves, weigh boats, paper towels) into the designated hazardous waste container.[8]

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work, even after wearing gloves.[5]

Workflow for Safe Handling of 5-amino-6-chloropyrimidine-4-thiol

G prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Hazardous Waste Container prep_hood->prep_waste weigh Weigh & Transfer prep_waste->weigh reaction Perform Reaction / Work-up weigh->reaction vent Vent Exhaust Through Bleach Trap reaction->vent decon_surface Decontaminate Surfaces reaction->decon_surface decon_glass Submerge Glassware in Bleach Bath decon_surface->decon_glass collect_liquid Collect Liquid Waste (incl. Bleach Bath) decon_glass->collect_liquid collect_solid Collect Solid Waste & Contaminated PPE collect_solid->collect_liquid

Caption: A stepwise workflow for the safe handling of 5-amino-6-chloropyrimidine-4-thiol.

Emergency Procedures: Spill and Exposure Management

Immediate and correct action during an emergency is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][14] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

  • Small Spill (inside a fume hood) :

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[2][4]

    • Decontaminate the spill area.

  • Large Spill :

    • Evacuate the immediate area and alert colleagues.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the area.

Waste Disposal: A Responsible Conclusion

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Waste Classification : All waste containing 5-amino-6-chloropyrimidine-4-thiol, including contaminated PPE, unused product, and cleaning materials, must be treated as hazardous waste .[3] Given the chlorine content, it should be segregated into a halogenated organic waste stream where possible.[8]

  • Decontamination of Glassware : Any glassware that has come into direct contact with the thiol must be decontaminated to neutralize the odor. Submerge the glassware in the prepared bleach bath inside a fume hood and allow it to soak for at least 24 hours.[2][12]

  • Waste Collection :

    • Solid Waste : Collect contaminated disposables (gloves, paper towels, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[2][8]

    • Liquid Waste : Collect reaction mixtures and solvents in a compatible, labeled hazardous waste container for halogenated organic liquids. The used bleach solution from decontamination is also considered hazardous waste and must be collected separately.[2]

  • Final Disposal : All hazardous waste must be disposed of through your institution's EHS office or a licensed professional waste disposal service.[3][6] Do not pour any waste down the drain.

By adhering to these protocols, you can confidently and safely handle 5-amino-6-chloropyrimidine-4-thiol, leveraging its utility in your research while maintaining the highest standards of laboratory safety.

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]

  • Reddit. (2013, October 4). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • University of Washington. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • European Commission. (2009, December 8). Opinion of the Scientific Committee on Consumer Safety on 5-amino-6-chloro-o-cresol (A94). Retrieved from [Link]

Sources

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